Enpp-1-IN-26
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H12FN5O2S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
7-fluoro-2-[(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H12FN5O2S/c1-24-13-5-4-10-14(21-13)22-16(19-10)25-7-12-18-11-6-8(17)2-3-9(11)15(23)20-12/h2-6H,7H2,1H3,(H,18,20,23)(H,19,21,22) |
InChI 键 |
PTZJKRPYZKMREN-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Introduction: ENPP1 as a Therapeutic Target in Immuno-Oncology
An In-depth Technical Guide on the Core Mechanism of Action of ENPP1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data was found for a compound designated "ENPP-1-IN-26". The following technical guide is based on the established mechanism of action of the general class of potent and selective small-molecule Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors. The data and protocols are representative of those found for well-characterized ENPP1 inhibitors.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy.[1][2][3] ENPP1's primary role in the tumor microenvironment is to function as an innate immune checkpoint by hydrolyzing the second messenger 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP).[4][5][6][7] cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, which is crucial for initiating anti-tumor immune responses.[1][5][8] By degrading extracellular cGAMP, ENPP1 suppresses STING signaling, allowing tumors to evade immune surveillance.[5][9][10] Consequently, the development of ENPP1 inhibitors is a promising strategy to restore and enhance STING-mediated anti-cancer immunity.[5][7][8]
Core Mechanism of Action: Potentiating the cGAS-STING Pathway
The central mechanism of action for an ENPP1 inhibitor is the blockade of ENPP1's phosphodiesterase activity. This inhibition prevents the hydrolysis of extracellular cGAMP, leading to its accumulation in the tumor microenvironment.[11] This elevated cGAMP can then activate the STING pathway in adjacent immune cells, particularly dendritic cells, which initiates a cascade of downstream signaling events.[11]
The activation of the cGAS-STING pathway proceeds as follows:
-
cGAMP Synthesis: The enzyme cyclic GMP-AMP synthase (cGAS) detects cytosolic double-stranded DNA (dsDNA), a danger signal present in cancer cells due to genomic instability, and synthesizes cGAMP from ATP and GTP.[1][5]
-
STING Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum, inducing a conformational change.[5]
-
Downstream Signaling: Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][5] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][5]
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][3]
-
Anti-Tumor Immune Response: The secretion of type I interferons orchestrates a robust anti-tumor immune response, involving the recruitment and activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).[5]
ENPP1 also hydrolyzes ATP to produce AMP and inorganic pyrophosphate (PPi).[1][3] The resulting AMP can be further converted to the immunosuppressive molecule adenosine (B11128) by CD73.[3] By inhibiting ENPP1, there may be a secondary effect of reducing adenosine production in the tumor microenvironment, further contributing to an anti-tumor immune response.
Signaling Pathway Diagram
Caption: The cGAS-STING pathway and the inhibitory mechanism of this compound.
Quantitative Data for ENPP1 Inhibitors
While specific data for this compound is unavailable, the following table summarizes reported potency values for other preclinical small-molecule ENPP1 inhibitors. This provides a benchmark for the expected activity of a potent and selective inhibitor.
| Inhibitor | IC50 / Ki (nM) | Assay Type | Reference |
| SR-8314 | Ki = 79 | Enzymatic | [1] |
| MV-626 | Data not specified | Enzymatic | [1] |
| STF-1623 | Data not specified | Preclinical models | [9] |
| AVA-NP-695 | Data not specified | Preclinical models | [7] |
| ZX-8177 | Data not specified | Preclinical models | [10] |
Experimental Protocols
The characterization of an ENPP1 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
In Vitro ENPP1 Enzymatic Activity Assay
Objective: To determine the direct inhibitory effect of the compound on ENPP1 enzymatic activity.
Methodology:
-
Enzyme and Substrate: Recombinant human ENPP1 is used. A fluorogenic substrate, such as p-nitrophenyl 5'-thymidinetriphosphate (pNP-TMP), is commonly employed.
-
Assay Conditions: The inhibitor is serially diluted and pre-incubated with ENPP1 in an assay buffer (e.g., Tris-HCl, pH 9.0, with MgCl2 and ZnCl2) in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.
-
Detection: The plate is incubated at 37°C, and the hydrolysis of the substrate is monitored by measuring the increase in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based STING Activation Assay
Objective: To measure the ability of the inhibitor to enhance STING pathway activation in cells.
Methodology:
-
Cell Line: A human monocytic cell line, such as THP-1, which has a functional cGAS-STING pathway, is used.
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of the ENPP1 inhibitor. A DMSO vehicle control is included.
-
Stimulation: To ensure substrate availability for ENPP1, a suboptimal concentration of exogenous 2'3'-cGAMP can be added to the cell culture.[12]
-
Incubation: The cells are incubated for 24-48 hours.
-
Endpoint Measurement:
-
Gene Expression: Cell lysates are collected for RNA extraction. The expression of STING target genes, such as IFNB1 and CXCL10, is quantified using qRT-PCR.[12]
-
Protein Secretion: The cell culture supernatant is collected to measure the levels of secreted IFN-β or other cytokines using ELISA or Luminex assays.[13]
-
In Vivo Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ENPP1 inhibitor in a syngeneic mouse model.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.
-
Tumor Implantation: A syngeneic tumor cell line (e.g., MC38 or CT26 colon carcinoma) is subcutaneously injected into the flank of the mice.[12][13]
-
Treatment: Once tumors reach a palpable size (e.g., 80-120 mm³), mice are randomized into treatment groups: Vehicle control, ENPP1 inhibitor alone, and ENPP1 inhibitor in combination with an immune checkpoint inhibitor (e.g., anti-PD-1).[13] The ENPP1 inhibitor is typically administered orally.
-
Monitoring: Tumor volume is measured regularly with calipers. Animal body weight is monitored as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis.
-
Tumor Growth Inhibition (TGI): TGI is calculated to assess efficacy.
-
Immunophenotyping: Tumors are dissociated, and immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells) are analyzed by flow cytometry.
-
Cytokine Analysis: Cytokine levels in tumor lysates or serum are measured.[13]
-
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo efficacy studies of an ENPP1 inhibitor.
Logical Relationship of Anti-Tumor Response
The inhibition of ENPP1 initiates a logical cascade of events culminating in an anti-tumor immune response.
Caption: Logical flow of the anti-tumor response following ENPP1 inhibition.
Conclusion
ENPP1 inhibitors, such as the representative this compound, are a promising class of immuno-oncology agents that function by blocking a key negative regulator of the cGAS-STING pathway.[5] By preventing the degradation of extracellular cGAMP, these inhibitors can unleash a potent, STING-dependent anti-tumor immune response. The preclinical data for this class of compounds supports their potential for turning "cold" tumors "hot," thereby making them more susceptible to immune-mediated killing and potentially synergizing with other immunotherapies like checkpoint blockade.[9] Further research and clinical development will be crucial to fully elucidate the therapeutic potential of ENPP1 inhibition in cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 9. ENPP1 Inhibitor Triggers Innate Immunity in Solid Tumors | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Function of Enpp-1-IN-26: A Technical Guide to a Novel ENPP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has been identified as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses. Enpp-1-IN-26, also known as Compound 4e, is a potent and selective small molecule inhibitor of ENPP1. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, positioning it as a promising agent for cancer immunotherapy.
Introduction to ENPP1 and the cGAS-STING Pathway
The cGAS-STING signaling cascade is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage associated with cancer. Upon binding to dsDNA, cGAS synthesizes cGAMP, which in turn activates the STING protein located on the endoplasmic reticulum. This activation triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can eliminate malignant cells.[1]
ENPP1 is a type II transmembrane glycoprotein (B1211001) that acts as a key checkpoint in this pathway by hydrolyzing and inactivating extracellular cGAMP.[2][3] This enzymatic activity of ENPP1 suppresses the STING-mediated immune response, allowing tumors to evade immune surveillance.[1] Therefore, the inhibition of ENPP1 presents a compelling therapeutic strategy to restore and enhance anti-tumor immunity.
This compound: A Potent ENPP1 Inhibitor
This compound, chemically identified as 7-fluoro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quinazolin-4(3H)-one, is a novel, potent inhibitor of ENPP1.[4] It was identified through structure-based virtual screening and belongs to a class of quinazolin-4(3H)-one derivatives.[4][5]
Mechanism of Action
The primary function of this compound is to inhibit the phosphodiesterase activity of ENPP1. By binding to the enzyme, it prevents the hydrolysis of cGAMP.[2][4] This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in adjacent immune cells, such as dendritic cells and T cells, thereby initiating a robust anti-tumor immune response.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound (Compound 4e).
| Parameter | Value | Assay Type | Reference |
| IC50 (Molecular) | 0.188 µM | ENPP1 Enzyme Inhibition | [2][4] |
| IC50 (Cellular) | 0.732 µM | ENPP1 Activity in Cells | [2][4] |
| Cell Line | Cell Type | Parameter | Value | Notes | Reference |
| 4T1 | Metastatic Breast Cancer | Selectivity | Superior to Normal | Compared to LO2 and 293T cells | [4] |
| LO2 | Normal Human Liver Cell | Cytotoxicity | Less than Cisplatin | Indicates a potentially better safety profile. | [4] |
| 293T | Human Embryonic Kidney (Normal) | Cytotoxicity | Less than Cisplatin | Indicates a potentially better safety profile. | [4] |
Signaling Pathways and Experimental Workflows
The cGAS-STING Signaling Pathway and the Role of this compound
The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and how its inhibition by this compound can restore anti-tumor immunity.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enpp-1-IN-26 and its Effect on cGAMP Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key metalloenzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway. It is the primary hydrolase of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is a potent activator of the STING pathway. By hydrolyzing cGAMP, ENPP1 dampens the anti-tumor immune response, making it a significant therapeutic target in oncology. Small molecule inhibitors of ENPP1, such as Enpp-1-IN-26, are being investigated for their potential to enhance STING-mediated anti-cancer immunity by preventing cGAMP degradation. This guide provides an in-depth overview of the role of ENPP1 in cGAMP hydrolysis, the mechanism of its inhibition, and detailed experimental protocols for evaluating inhibitor potency and cellular activity.
Introduction to ENPP1 and the cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to dsDNA, cGAS synthesizes cGAMP, which then binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate an anti-tumor immune response.
ENPP1 acts as a crucial checkpoint in this pathway by hydrolyzing extracellular cGAMP into AMP and GMP, thereby preventing it from activating STING in neighboring immune cells.[1] Elevated ENPP1 expression in the tumor microenvironment can therefore lead to immune evasion.
Mechanism of Action of ENPP1 Inhibitors
ENPP1 inhibitors, including the investigational compound this compound, are designed to block the catalytic activity of ENPP1. By binding to the enzyme, these small molecules prevent the hydrolysis of cGAMP. This leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in immune cells such as dendritic cells and T cells, promoting a robust anti-tumor immune response.
Quantitative Data on ENPP1 Inhibition
While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory potency of other well-characterized ENPP1 inhibitors against cGAMP hydrolysis. This data provides a comparative baseline for the expected efficacy of novel inhibitors.
| Inhibitor | IC50 (µM) | Ki (nM) | Assay Type | Reference |
| Compound 4e | 0.188 | - | Biochemical (pNP-TMP substrate) | [2] |
| ZXP-8202 | 0.02 (EC50) | - | Cell-based enzymatic assay | |
| ZXP-8202 | 0.01 (EC50) | - | IFNB1 induction assay | |
| Various Phosphonates | - | < 2 | Biochemical | |
| E-3 (NCI-14465) | 26.4 | - | Biochemical (Luminescence-based) | [3] |
| E-17 | 15 | - | Biochemical (Luminescence-based) | [3] |
| E-27 | 16.3 | - | Biochemical (Luminescence-based) | [3] |
| E-54 | 13.6 | - | Biochemical (Luminescence-based) | [3] |
Signaling and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
Enpp-1-IN-26 as a Selective ENPP1 Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, specific public information regarding a compound designated "Enpp-1-IN-26" is not available. This guide will, therefore, detail the mechanism of action, experimental characterization, and therapeutic potential of potent and selective ENPP1 inhibitors based on publicly available scientific literature for representative, well-characterized compounds. The principles, pathways, and data presented are illustrative of how a compound like this compound would be characterized and its mechanism of action understood.
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.[1] By hydrolyzing the key STING ligand, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses anti-tumor immunity.[1][2] Additionally, its role in hydrolyzing ATP contributes to an immunosuppressive tumor microenvironment via the production of adenosine.[1][3] Small molecule inhibitors of ENPP1 are designed to block these activities, thereby restoring STING-mediated immune responses and enhancing anti-tumor immunity.[4] This document provides a comprehensive technical overview of the mechanism of action for selective ENPP1 inhibitors, detailing the underlying signaling pathways, quantitative data for representative molecules, and the experimental protocols used for their characterization.
The Role of ENPP1 in the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage characteristic of cancer cells.[5]
Pathway Activation:
-
cGAS Activation: The enzyme cGAS binds to cytosolic dsDNA.[1]
-
cGAMP Synthesis: Upon activation, cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.[1][6]
-
STING Activation: cGAMP binds directly to the STING protein located on the endoplasmic reticulum (ER), inducing a conformational change.[5]
-
Downstream Signaling: Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[6]
-
Immune Response: Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate a robust anti-tumor immune response.[1][6]
ENPP1-Mediated Regulation: ENPP1 is a type II transmembrane glycoprotein (B1211001) that functions as the dominant hydrolase of extracellular cGAMP.[2] Cancer cells can produce and secrete cGAMP, which then acts in a paracrine manner to activate STING in adjacent immune cells like dendritic cells.[7] However, ENPP1, which is often overexpressed on the surface of tumor cells, degrades this extracellular cGAMP, effectively severing this communication line and dampening the anti-tumor immune response.[8]
An ENPP1 inhibitor, such as this compound, blocks this hydrolytic activity. This action prevents the degradation of extracellular cGAMP, leading to its accumulation in the tumor microenvironment, thereby enhancing STING activation in immune cells and promoting a T-cell-inflamed or "hot" tumor microenvironment.[1][4]
Quantitative Data Presentation
The efficacy of an ENPP1 inhibitor is defined by its potency (IC50 or Ki), selectivity against related enzymes, and its activity in cellular and in vivo models. The following tables summarize data for several well-characterized, potent, and selective ENPP1 inhibitors.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Inhibitor | Target | Potency Value | Substrate Used | Reference |
|---|---|---|---|---|
| LCB33 | Human ENPP1 | IC50: 1.0 nM | cGAMP | [9] |
| STF-1623 | Human ENPP1 | IC50: 0.6 nM | Not Specified | [10] |
| STF-1623 | Mouse ENPP1 | IC50: 0.4 nM | Not Specified | [10] |
| RBS2418 | Human ENPP1 | Ki: 0.14 nM | cGAMP | [10] |
| SR-8541A | Human ENPP1 | IC50: 3.6 nM | Not Specified | [11] |
| MV-626 | Human ENPP1 | Potent & Selective | Not Specified | [12] |
| Compound 31 | Human ENPP1 | IC50: 1.5 nM | Not Specified | [13] |
| ISM5939 | Human ENPP1 | IC50: 0.12 nM | cGAMP |[14] |
Table 2: Selectivity Profile of ENPP1 Inhibitors
| Inhibitor | Off-Target | Potency (IC50/Ki) | Selectivity vs. ENPP1 | Reference |
|---|---|---|---|---|
| STF-1623 | Human ENPP3 | >1000 nM | >1000-fold | [10] |
| LCB33 | PDE/Kinase Panel | Not specified | "Extensive selectivity" | [9] |
| ISM5939 | ENPP Family/PDEs | Not specified | "High selectivity" |[14] |
Table 3: In Vivo Efficacy of Representative ENPP1 Inhibitors
| Inhibitor | Mouse Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| LCB33 | CT-26 Syngeneic | 5 mg/kg, oral | 39% Tumor Growth Inhibition (TGI) | [9] |
| LCB33 + anti-PD-L1 | CT-26 Syngeneic | 5 mg/kg, oral | 72% TGI | [9] |
| Insilico Medicine Cpd | MC38 Syngeneic | Single dose | 67% TGI | [3] |
| STF-1623 + anti-PD-1 | CT-26 Syngeneic | Not specified | Synergistic tumor control | [4] |
| MV-626 + Radiation | Panc02-SIY Syngeneic | 5 daily IP doses | Significantly increased overall survival |[12] |
Experimental Protocols
Accurate characterization of ENPP1 inhibitors requires robust in vitro and in vivo assays.
In Vitro ENPP1 Activity Assay (IC50 Determination)
This protocol describes a common fluorescence-based method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1.[15][16]
-
Materials and Reagents:
-
Recombinant Human ENPP1[16]
-
ENPP1 Assay Buffer (e.g., 50 mM Tris, pH 7.4, 5 mM MgCl2, 1 µM ZnCl2)[17]
-
Substrate: 2'3'-cGAMP or ATP[15]
-
Detection System: Transcreener® AMP²/GMP² Assay (fluorescence polarization) or similar[10]
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
384-well, black, low-volume microplates[15]
-
Plate reader capable of measuring fluorescence polarization[15]
-
-
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.[16]
-
Plate Setup: Add diluted inhibitor or DMSO (for high activity control) to appropriate wells of the 384-well plate.[15]
-
Enzyme Addition: Add diluted recombinant ENPP1 (e.g., 3 nM) to all wells except the "no enzyme" background control.[17]
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Add the substrate (e.g., 5 µM cGAMP) to all wells to start the reaction.[17]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C. The time should be optimized to ensure the reaction remains in the linear range.[16][17]
-
Detection: Stop the reaction by adding an EDTA-containing stop buffer. Add the detection reagents (e.g., antibody and fluorescent tracer) as per the manufacturer's instructions.[15]
-
Measurement: Read the fluorescence polarization on a compatible plate reader.[10]
-
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to ENPP1 activity.[10]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the high activity (DMSO) and background controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
In Vitro Cellular STING Activation Assay
This protocol measures the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context, often using THP-1 monocytes, which are relevant to the immune response.[9][18]
-
Materials and Reagents:
-
Step-by-Step Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.[18]
-
Treatment: Treat the cells with varying concentrations of the ENPP1 inhibitor (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.[18]
-
Substrate Addition (Optional): Add a suboptimal concentration of exogenous 2'3'-cGAMP to ensure substrate availability for ENPP1.[18]
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.[18]
-
Sample Collection: Harvest the cell culture supernatant for protein analysis (IFN-β) and lyse the cells for RNA extraction (IFNB1 gene expression).[18]
-
-
Data Analysis:
-
Quantify the secreted IFN-β in the supernatant using an ELISA kit.[18]
-
Analyze the expression of STING target genes (e.g., IFNB1, CXCL10) by qRT-PCR, normalizing to a housekeeping gene.[18]
-
Plot the induction of IFN-β or gene expression against the inhibitor concentration to determine the cellular potency (EC50).
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a study in a syngeneic mouse model to assess the anti-tumor efficacy of an ENPP1 inhibitor alone or in combination with other immunotherapies.[9][18]
-
Materials and Methods:
-
Step-by-Step Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups (e.g., Vehicle, Inhibitor alone, anti-PD-L1 alone, Combination).
-
Treatment Administration: Administer the ENPP1 inhibitor according to a predetermined schedule (e.g., daily oral gavage at 5 mg/kg).[9] Administer other therapies as required.
-
Monitoring: Measure tumor volumes with calipers and record mouse body weights 2-3 times per week as a measure of toxicity.[18]
-
Endpoint: Continue the study until tumors reach a predetermined endpoint size or for a set duration. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., flow cytometry to assess immune cell infiltration).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.
-
Conclusion
The inhibition of ENPP1 represents a highly promising strategy in immuno-oncology. By preventing the degradation of the STING agonist cGAMP in the tumor microenvironment, selective inhibitors like this compound can effectively "release the brakes" on innate immunity. This action leads to enhanced STING signaling, increased type I interferon production, and ultimately, a more robust infiltration and activation of cytotoxic T cells to fight the tumor.[4][19] Preclinical data for representative compounds demonstrates potent single-agent activity and, critically, strong synergy with immune checkpoint inhibitors, suggesting a path forward for treating tumors that are resistant to current immunotherapies.[3][9] The detailed protocols provided herein offer a robust framework for the continued research and development of this exciting class of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. ENPP1 | Insilico Medicine [insilico.com]
- 4. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Grant Details | Paper Digest [paperdigest.org]
- 12. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.[1] By hydrolyzing the STING ligand, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity.[2] Furthermore, its hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine. Small molecule inhibitors of ENPP1 are being developed to block these activities, thereby restoring STING-mediated immune responses and offering a promising new therapeutic strategy for cancer. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of potent and selective ENPP1 inhibitors.
The Role of ENPP1 in the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infections and cellular damage.[1][2]
Key steps in the pathway include:
-
cGAS Activation: Upon binding to cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) becomes activated.[2]
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.[2]
-
STING Activation: cGAMP can be transferred to adjacent immune cells where it binds to and activates the STING protein located on the endoplasmic reticulum.[1][2]
-
Downstream Signaling: STING activation initiates a signaling cascade that involves TANK-binding kinase 1 (TBK1) and IκB kinase (IKK), leading to the phosphorylation and activation of the transcription factor interferon regulatory factor 3 (IRF3).[2]
-
Type I Interferon Production: Activated IRF3 translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other proinflammatory cytokines.[2]
-
ENPP1-Mediated Regulation: ENPP1 is a type II transmembrane glycoprotein (B1211001) that functions as the dominant hydrolase of extracellular cGAMP.[3][4] By degrading cGAMP, ENPP1 effectively acts as a brake on the STING pathway, preventing its activation in responder cells.[1]
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway and the regulatory role of ENPP1.
Discovery and Development of ENPP1 Inhibitors
The discovery that ENPP1 is the primary enzyme responsible for hydrolyzing extracellular cGAMP has spurred the development of small molecule inhibitors to enhance STING-mediated anti-tumor immunity.[4]
Lead Identification and Optimization
Early efforts in developing ENPP1 inhibitors focused on nucleotide-based substrate analogs.[5] While potent, these compounds often suffered from poor oral bioavailability due to their high acidity.[6] This led to a shift towards the discovery of non-nucleotide-based inhibitors.
Preclinical Characterization
Promising inhibitor candidates undergo extensive preclinical evaluation. In syngeneic mouse models of cancer, potent ENPP1 inhibitors have demonstrated significant anti-tumor efficacy, both as monotherapies and in combination with other immunotherapies like anti-PD-1/PD-L1 checkpoint inhibitors.[7][10][11] These studies have shown that ENPP1 inhibition can lead to a more "T-cell-inflamed" or "hot" tumor microenvironment, which is more responsive to immunotherapy.[1]
Quantitative Data for Representative ENPP1 Inhibitors
The following tables summarize key quantitative data for representative ENPP1 inhibitors based on publicly available information.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| Compound 31 | ENPP1 | Biochemical Assay | 1.5 | [7] |
| STF-1623 | ENPP1 | Biochemical Assay | <1 | [10][11] |
| Representative Pyrido[2,3-d]pyrimidin-7-one | ENPP1 | Cellular STING Activation | 10-100 | [7] |
Table 2: In Vivo Efficacy of a Representative ENPP1 Inhibitor (Compound 31)
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| Syngeneic 4T1 mouse | Triple-Negative Breast Cancer | Compound 31 | Significant | [7] |
| Syngeneic CT26 mouse | Colon Carcinoma | Compound 31 | Significant | [11] |
Experimental Protocols
ENPP1 Inhibition Assay (Biochemical)
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of ENPP1.
-
Materials: Recombinant human ENPP1, 2'3'-cGAMP (substrate), Malachite Green Phosphate (B84403) Assay Kit, test compounds.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ENPP1, and the test compound at various concentrations.
-
Initiate the reaction by adding 2'3'-cGAMP.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and measure the amount of phosphate produced using the Malachite Green Phosphate Assay Kit.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
Cellular STING Activation Assay
This protocol assesses the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.
-
Materials: THP1-Dual™ reporter cells (containing an IRF-inducible secreted luciferase reporter system), cell culture medium, 2'3'-cGAMP, test compounds, QUANTI-Luc™ (luciferase detection reagent).
-
Procedure:
-
Seed THP1-Dual™ cells in a 96-well plate and incubate overnight.
-
Treat the cells with the test compound at various concentrations in the presence of a sub-optimal concentration of 2'3'-cGAMP.
-
Incubate for 24 hours.
-
Measure the luciferase activity in the cell supernatant using QUANTI-Luc™.
-
The increase in luciferase activity corresponds to the enhancement of STING activation.
-
In Vivo Tumor Model
This protocol evaluates the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse model.
-
Materials: Immunocompetent mice (e.g., BALB/c), syngeneic tumor cells (e.g., 4T1 or CT26), test compound formulation, calipers.
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into vehicle and treatment groups.
-
Administer the test compound or vehicle according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration).
-
Experimental Workflow Diagram
Caption: A typical drug discovery workflow for ENPP1 inhibitors.
Conclusion
The discovery and development of ENPP1 inhibitors represent a promising advancement in cancer immunotherapy. By targeting a key negative regulator of the cGAS-STING pathway, these molecules have the potential to enhance the innate immune response against tumors. The ongoing research and development in this area, including the use of innovative technologies like generative AI, are expected to yield novel and effective therapeutic agents for a range of cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
An In-depth Technical Guide to the Therapeutic Potential of ENPP1 Inhibition
Disclaimer: As of the latest available data, specific public information regarding a compound designated "Enpp-1-IN-26" is not available. This guide will, therefore, detail the therapeutic potential and mechanism of action of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors as a class of molecules, using publicly available data from representative compounds for illustration. The principles, pathways, and experimental data presented are illustrative of how a novel potent and selective ENPP1 inhibitor would be characterized.
Executive Summary
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway. By hydrolyzing the STING ligand 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP), ENPP1 suppresses antitumor immunity. Furthermore, its role in hydrolyzing ATP to generate adenosine (B11128) contributes to an immunosuppressive tumor microenvironment. Small molecule inhibitors of ENPP1 are designed to block these enzymatic activities, thereby restoring STING-mediated immune responses and reducing adenosine-mediated immunosuppression. This dual mechanism of action holds significant promise for cancer immunotherapy, particularly for converting immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint blockade. Beyond oncology, ENPP1's function in regulating mineralization makes it a target for rare calcification disorders. This document provides a comprehensive technical overview of the therapeutic potential of ENPP1 inhibition, detailing the underlying signaling pathways, quantitative data from representative molecules, and the experimental protocols used for their characterization.
The Role of ENPP1 in Physiology and Disease
ENPP1 is a type II transmembrane glycoprotein (B1211001) that plays a pivotal role in various physiological processes through its phosphodiesterase activity. Its dysregulation is implicated in several pathologies.
-
Cancer Immunotherapy: In the tumor microenvironment (TME), cancer cells can evade the immune system. One key mechanism is the suppression of the cGAS-STING pathway. Cancer cells with cytosolic DNA activate cGAS to produce 2',3'-cGAMP, a second messenger that activates STING in adjacent immune cells to trigger a potent anti-tumor type I interferon response. However, many tumors overexpress ENPP1, which hydrolyzes extracellular 2',3'-cGAMP before it can activate STING. Additionally, ENPP1 hydrolyzes extracellular ATP into AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73. Therefore, ENPP1 acts as an innate immune checkpoint, and its inhibition is a promising strategy to reactivate anti-tumor immunity.
-
Calcification and Metabolic Disorders: ENPP1 is the primary generator of extracellular inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation. Loss-of-function mutations in the ENPP1 gene lead to decreased PPi levels, resulting in severe pathological calcification disorders such as Generalized Arterial Calcification of Infancy (GACI). Conversely, inhibiting ENPP1 is being explored as a therapeutic approach for later-onset hypophosphatasia (HPP), where excess PPi contributes to skeletal hypomineralization. ENPP1 has also been linked to insulin (B600854) resistance and type 2 diabetes.
Mechanism of Action: Reawakening Anti-Tumor Immunity
ENPP1 inhibitors are designed to block the enzyme's catalytic activity. This leads to two key downstream effects that promote a robust anti-tumor immune response:
-
Potentiation of STING Signaling: By preventing the degradation of extracellular 2',3'-cGAMP, ENPP1 inhibitors increase its availability to diffuse to and activate STING in immune cells like dendritic cells (DCs) and T cells within the TME. Activated STING initiates a signaling cascade through TBK1 and IRF3, leading to the transcription and secretion of type I interferons (IFN-α/β). This, in turn, promotes DC maturation, antigen presentation, and the recruitment and activation of cytotoxic CD8+ T cells, effectively turning an immune-excluded tumor into an inflamed one.
-
Reduction of Immunosuppressive Adenosine: By blocking the hydrolysis of ATP to AMP, ENPP1 inhibitors cut off the supply for the subsequent generation of adenosine by ecto-5'-nucleotidase (CD73). High concentrations of adenosine in the TME are highly immunosuppressive, impairing the function of T cells and natural killer (NK) cells. Reducing adenosine levels helps to relieve this immunosuppressive shield.
Signaling Pathway Visualization
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of ENPP1 Inhibitors, Including Enpp-1-IN-26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors, such as Enpp-1-IN-26. The methodologies described are essential for characterizing the potency and mechanism of action of novel therapeutic compounds targeting ENPP1, a key negative regulator of the cGAS-STING innate immune pathway.
Introduction to ENPP1
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a critical role in various physiological processes.[1] It primarily functions by hydrolyzing extracellular nucleotides, including adenosine (B11128) triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1] The hydrolysis of ATP by ENPP1 yields adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a crucial inhibitor of bone and soft tissue mineralization.[1] Dysregulation of ENPP1 has been implicated in conditions such as insulin (B600854) resistance and aberrant calcification.[1]
More recently, ENPP1 has garnered significant attention as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway.[1] Cancer cells can produce and export cGAMP, which acts as an immunotransmitter to activate the anti-tumor STING pathway in host immune cells.[1] ENPP1 is the primary enzyme responsible for degrading extracellular cGAMP, thereby dampening this anti-cancer immune response.[1] This positions ENPP1 as a compelling therapeutic target for cancer immunotherapy, with inhibitors aiming to enhance the STING-mediated immune response against tumors.[1]
ENPP1 Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes cGAMP from ATP and GTP. cGAMP then acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons and other pro-inflammatory cytokines, which mount an anti-tumor or anti-viral response. ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thus preventing STING activation.[2]
Caption: ENPP1 in the cGAS-STING Pathway and its inhibition.
Data Presentation: Potency of ENPP1 Inhibitors
The inhibitory potency of various compounds against ENPP1 is a critical parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several known ENPP1 inhibitors to provide a reference for the expected potency of novel compounds like this compound.
| Inhibitor | In Vitro IC50 | Cell-based IC50 | Reference |
| Enpp-1-IN-14 | 32.38 nM | Not Reported | [3] |
| ENPP1 inhibitor 4e | 0.188 µM | 0.732 µM (MDA-MB-231 cells) | [4] |
| Enpp-1-IN-20 | 0.09 nM | 8.8 nM | [4] |
| ENPP1 Inhibitor C | 0.26 µM | 10 µM (MDA-MB-231 & C6 cells) | [2] |
Experimental Protocols
This section provides detailed protocols for in vitro ENPP1 activity assays. These protocols are general and can be adapted for the evaluation of specific inhibitors like this compound.
Protocol 1: ENPP1 Enzyme Activity Assay (Fluorescence Polarization)
This protocol utilizes a fluorescence polarization (FP)-based method to detect the products of ENPP1-mediated hydrolysis of ATP or cGAMP.[2][4] This method is highly sensitive and suitable for determining the IC50 of inhibitors.
Principle of the Assay
The assay measures ENPP1 activity by quantifying the amount of AMP or GMP produced.[2][4] The detection system uses an antibody that specifically binds to AMP/GMP and a fluorescently labeled tracer. In the absence of AMP/GMP, the tracer binds to the antibody, resulting in a high FP signal. When ENPP1 is active, the produced AMP/GMP competes with the tracer for antibody binding, leading to a decrease in the FP signal.[4] This decrease is proportional to the amount of AMP/GMP produced and thus to the ENPP1 activity.
Materials
-
Recombinant Human ENPP1
-
Substrate: ATP or cGAMP
-
ENPP1 inhibitor (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[2]
-
DMSO
-
384-well plates
-
Fluorescence polarization plate reader
Workflow Diagram
Caption: General workflow for an ENPP1 inhibitor activity assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare Assay Buffer and store on ice.[1]
-
Thaw recombinant ENPP1 enzyme on ice and dilute to the desired working concentration (e.g., 100-200 pM) in cold Assay Buffer.[1]
-
Prepare a stock solution of the substrate (ATP or cGAMP) in nuclease-free water.[2]
-
Prepare a stock solution of the ENPP1 inhibitor in 100% DMSO.[2]
-
Perform a serial dilution of the inhibitor stock in DMSO to generate a range of concentrations.[2]
-
-
Assay Procedure:
-
Set up the assay in a 384-well plate. Include controls for no enzyme (background), no inhibitor (maximum activity), and a titration of the inhibitor.[2]
-
Add 2.5 µL of the diluted inhibitor or DMSO (for controls) to the appropriate wells.[2]
-
Add 5 µL of the diluted ENPP1 enzyme to all wells except the "no enzyme" control wells.
-
To initiate the reaction, add 2.5 µL of the substrate (ATP or cGAMP) to all wells.
-
Mix the contents of the plate gently.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[2]
-
-
Detection:
-
Stop the enzymatic reaction by adding 5 µL of a stop buffer containing EDTA.[2]
-
Add the FP detection reagents (antibody and tracer) according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the no inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the inhibitor.[4]
-
Protocol 2: ENPP1 Cell-Based Activity Assay
This protocol describes the measurement of ENPP1 enzymatic activity in live cells using a fluorogenic substrate. This allows for the characterization of inhibitors in a more physiologically relevant context.
Principle of the Assay
This assay utilizes a fluorogenic substrate that is cleaved by ENPP1 on the surface of cells, releasing a fluorescent product. The increase in fluorescence intensity is directly proportional to ENPP1 activity.
Materials
-
Cells expressing ENPP1 (e.g., MDA-MB-231)
-
Cell culture medium
-
ENPP1 inhibitor (e.g., this compound)
-
Fluorogenic ENPP1 substrate
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Detailed Protocol
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the ENPP1 inhibitor in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Add the fluorogenic ENPP1 substrate to each well according to the manufacturer's instructions.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) kinetically over a period of 60-120 minutes.[5]
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each condition.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the cell-based IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of ENPP1 inhibitors like this compound. By determining the enzymatic and cell-based potency, researchers can effectively evaluate and advance the development of novel cancer immunotherapies targeting the ENPP1-cGAMP-STING axis.
References
- 1. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application of ENPP1 Inhibitors in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment. As a type II transmembrane glycoprotein, ENPP1's primary function involves the hydrolysis of extracellular ATP. However, its role in cancer immunity has garnered significant attention due to its ability to hydrolyze 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway. By degrading cGAMP, ENPP1 effectively dampens innate immune responses against tumors, making it a compelling target for cancer immunotherapy.
High expression of ENPP1 has been correlated with poor prognosis in various cancers, including breast, lung, and ovarian cancers. Inhibition of ENPP1 is a promising therapeutic strategy to reactivate the cGAS-STING pathway, leading to enhanced anti-tumor immunity. While specific data for a compound designated "Enpp-1-IN-26" is not publicly available, this document provides comprehensive application notes and protocols based on the well-characterized effects of potent and selective ENPP1 inhibitors in cancer research.
Mechanism of Action
ENPP1 exerts its immunosuppressive effects in the tumor microenvironment through two primary mechanisms:
-
Hydrolysis of cGAMP: Cancer cells, often characterized by genomic instability, can release DNA into the cytoplasm, which is detected by cyclic GMP-AMP synthase (cGAS). cGAS then produces cGAMP, which acts as a second messenger to activate the STING pathway in both the cancer cells and adjacent immune cells. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can eliminate cancer cells. ENPP1, present on the surface of tumor cells, hydrolyzes extracellular cGAMP, thereby preventing this anti-tumor immune cascade.
-
Production of Adenosine (B11128): ENPP1 hydrolyzes ATP to produce AMP. AMP is then converted to adenosine by other ectonucleotidases like CD73. Adenosine is a well-known immunosuppressive molecule in the tumor microenvironment that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells.
By inhibiting ENPP1, small molecules like this compound are designed to increase the concentration of extracellular cGAMP, leading to robust STING activation and a subsequent anti-tumor immune response.
Data Presentation
The following tables summarize quantitative data for representative, potent ENPP1 inhibitors, which are expected to have a mechanism of action similar to this compound.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Inhibitor | IC50 (Human ENPP1) | Assay Type | Reference |
| Enpp-1-IN-14 | 32.38 nM | Recombinant enzyme | |
| Enpp-1-IN-21 | 0.45 µM | Recombinant enzyme | |
| ZXP-8202 | pM range | Recombinant enzyme | |
| ENPP-1-IN-5 | 0.26 µM | Cell-free |
Table 2: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors
| Inhibitor | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Combination Therapy | Reference |
| Enpp-1-IN-14 | C57BL/6 mice | Colon Carcinoma (MC38) | 50 mg/kg, IP, BID | Significant | Not specified | |
| ZXP-8202 | Syngeneic mice | Colon Carcinoma (CT26) | Not specified | ~70% | Not specified | |
| Unnamed Inhibitor | Syngeneic mice | Colon Carcinoma (CT26) | 25 mg/kg, IV | 53% | 81% with anti-PD-L1 | |
| Unnamed Inhibitor | Syngeneic mice | Colon Carcinoma (CT26) | 25 mg/kg, Oral | 39% | 86% with anti-PD-L1 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design for evaluating ENPP1 inhibitors, the following diagrams are provided.
Application Notes and Protocols for ENPP1 Inhibitors in Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system.[1] It is a type II transmembrane glycoprotein (B1211001) that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), the endogenous ligand for the Stimulator of Interferator of Interferon Genes (STING).[2][3] The cGAS-STING pathway is a pivotal component of innate immunity, responsible for detecting cytosolic DNA from pathogens or damaged cells, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate anti-viral and anti-tumor responses.[4][5] By degrading cGAMP, ENPP1 effectively dampens STING-mediated signaling, representing a significant mechanism of immune evasion, particularly within the tumor microenvironment.[1][3]
Elevated ENPP1 expression has been correlated with poor prognosis in various cancers.[6][7] Consequently, the inhibition of ENPP1 presents a promising therapeutic strategy to enhance innate anti-tumor immunity. Small molecule inhibitors of ENPP1 can block the degradation of cGAMP, leading to the restoration of STING signaling, increased cytokine production, and the promotion of a T-cell inflamed or "hot" tumor microenvironment, making tumors more susceptible to immunotherapies like checkpoint inhibitors.[6][8]
This document provides detailed application notes and protocols for utilizing ENPP1 inhibitors, using representative compounds, to study innate immunity.
Data Presentation: Potency of Representative ENPP1 Inhibitors
While specific data for a compound designated "Enpp-1-IN-26" is not publicly available, the following table summarizes the inhibitory potency of several well-characterized ENPP1 inhibitors. This data is crucial for selecting the appropriate inhibitor and determining effective concentrations for in vitro and in vivo studies.
| Inhibitor Name | Target | IC50 (in vitro) | Cell-based IC50 / Kᵢ | Reference(s) |
| Enpp-1-IN-20 | ENPP1 | 0.09 nM | 8.8 nM | [9] |
| Enpp-1-IN-21 | ENPP1 | 0.45 µM | Not Reported | [8] |
| ENPP1 Inhibitor C | ENPP1 | 0.26 µM | 10 µM (MDA-MB-231 & C6 cells) | [1] |
| SR-8314 | ENPP1 | Not Reported | Kᵢ = 0.079 µM | [2] |
| OC-1 | ENPP1 | Kᵢ < 10 nM | Not Reported | [3] |
| ZXP-8202 | ENPP1 | Not Reported | EC₅₀ = 20 nM | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of ENPP1 inhibitors and the experimental procedures to evaluate them, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound on ENPP1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Experimental Design Using Enpp1-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein (B1211001) that plays a critical role in regulating extracellular nucleotide metabolism.[1][2] It functions as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3][4] In the tumor microenvironment, elevated ENPP1 expression is often associated with poor prognosis and resistance to immunotherapy, as it dampens the innate immune response against cancer cells.[3][4]
Enpp1-IN-26 is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, Enpp1-IN-26 prevents the degradation of cGAMP, leading to its accumulation in the extracellular space. This, in turn, activates the STING pathway in immune cells, resulting in the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.[3][4] These application notes provide detailed protocols for utilizing Enpp1-IN-26 in preclinical experimental designs.
Disclaimer: No specific public data was found for a compound designated "Enpp1-IN-26". The following application notes and protocols are a representative guide based on published data for other potent and selective small-molecule ENPP1 inhibitors. Researchers should optimize these protocols for their specific inhibitor and experimental setup.
Data Presentation
In Vitro Activity of Representative ENPP1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Substrate | Reference |
| LCB33 | ENPP1 | 0.0009 | pNP-TMP | [1] |
| LCB33 | ENPP1 | 1 | cGAMP | [1] |
| STF-1623 | human ENPP1 | 0.6 | - | [5] |
| STF-1623 | mouse ENPP1 | 0.4 | - | [5] |
| Compound 4e | ENPP1 | 188 | - | [6] |
| Compound 4d | ENPP1 | 694 | - | [6] |
| ISM5939 | ENPP1 | - | 2',3' cGAMP | [7] |
| ENPP-1-IN-1 | ENPP1 | - | 2',3' cGAMP | [7] |
In Vivo Efficacy of Representative ENPP1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Dosage | Monotherapy TGI (%) | Combination TGI (%) with anti-PD-L1 | Reference |
| LCB33 | CT-26 | 5 mg/kg (oral) | 39 | 72 | [1] |
| ISM Compound | MC38 | Single dose | 67 | - |
TGI: Tumor Growth Inhibition
Signaling Pathway and Experimental Workflow Diagrams
Caption: ENPP1-STING signaling pathway and the mechanism of Enpp1-IN-26.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Measuring the Efficacy of Enpp-1-IN-26: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of Enpp-1-IN-26, a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). The following protocols and data presentation guidelines are intended to assist researchers in the accurate assessment of this inhibitor's potency and its effects on the ENPP1 signaling pathway.
Introduction to ENPP1 and its Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological processes.[1][2] It primarily functions by hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3][4] More recently, ENPP1 has been identified as a key negative regulator of the innate immune system by degrading 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[1][3][5][6][7] By hydrolyzing cGAMP, ENPP1 dampens the anti-tumor immune response, making it a significant target for cancer immunotherapy.[5][6][8]
This compound and similar small molecule inhibitors are designed to block the enzymatic activity of ENPP1.[9] This inhibition is expected to increase the extracellular concentration of cGAMP, thereby enhancing STING-mediated anti-tumor immunity.[8][9]
ENPP1 Signaling Pathway
ENPP1 modulates two key signaling pathways through its enzymatic activity. Firstly, by hydrolyzing extracellular ATP, it generates AMP, which can be further converted to the immunosuppressive molecule adenosine.[3][8] Secondly, and of significant interest for immunotherapy, ENPP1 is the primary hydrolase of extracellular cGAMP, a potent activator of the STING pathway.[1][5] Inhibition of ENPP1 prevents cGAMP degradation, leading to enhanced STING activation, subsequent phosphorylation of TBK1 and IRF3, and the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][6][10]
Data Presentation: Potency of ENPP1 Inhibitors
The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ENPP1 activity by 50%. Lower IC50 values indicate higher potency. It is crucial to determine the IC50 using various substrates and assay formats to fully characterize the inhibitor.
| Inhibitor | Target | Substrate | Assay Type | IC50 (nM) | Reference |
| This compound | ENPP1 | cGAMP | Biochemical (e.g., FRET) | Hypothetical | - |
| This compound | ENPP1 | ATP | Biochemical (e.g., FP) | Hypothetical | - |
| This compound | ENPP1 | cGAMP | Cell-based (IFN-β reporter) | Hypothetical | - |
| STF-1084 | ENPP1 | cGAMP | In-cell cGAMP degradation | 340 | [11] |
| QS1 | ENPP1 | cGAMP | cGAMP-Luc Assay | 1590 ± 70 | [12] |
| LCB33 | ENPP1 | pNP-TMP | Enzyme Assay | 0.0009 | [13] |
| LCB33 | ENPP1 | cGAMP | Enzyme Assay | 1 | [13] |
Note: Hypothetical data for this compound is included for illustrative purposes. Researchers should replace this with their experimental findings.
Experimental Protocols
Biochemical Assay for ENPP1 Activity and Inhibition
This protocol describes a fluorescence-based assay to determine the in vitro potency of this compound against purified ENPP1 enzyme. The assay utilizes a fluorogenic substrate that is cleaved by ENPP1 to produce a fluorescent signal.
-
Recombinant human ENPP1
-
This compound
-
ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)[14][15]
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)[16]
-
DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 100 µM.[16]
-
Assay Plate Setup:
-
Add 2.5 µL of diluted this compound or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of a 384-well plate.[16]
-
-
Enzyme Addition:
-
Prepare a solution of ENPP1 in assay buffer.
-
Add 5 µL of the ENPP1 solution to all wells except the no-enzyme control wells. Add 5 µL of assay buffer to the no-enzyme control wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
Add 2.5 µL of the substrate solution to all wells to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™-mAMP).[14][15]
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for STING Pathway Activation
This protocol measures the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context. It utilizes a reporter cell line that expresses a luciferase gene under the control of an IRF-inducible promoter.
-
THP1-Dual™ Reporter Cells (InvivoGen)[9]
-
Cell Culture Medium (RPMI 1640, 10% FBS, Penicillin-Streptomycin)[9]
-
This compound
-
2'3'-cGAMP
-
Luciferase detection reagent
-
96-well white-walled, clear-bottom microplates
-
Luminometer
-
Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the cells.
-
STING Agonist Addition: Add a fixed, sub-maximal concentration of 2'3'-cGAMP to the wells. This concentration should be determined empirically to provide a measurable but not saturating signal.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[17]
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Luminescence Measurement:
-
Add the luciferase detection reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each condition relative to the vehicle control.
-
The efficacy of this compound is determined by the potentiation of the cGAMP-induced signal.
-
Measurement of cGAMP Levels by LC-MS/MS
For direct quantification of cGAMP in cell culture supernatants or cell lysates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[12][18] This method offers high sensitivity and specificity.
-
Sample Preparation:
-
Culture cells (e.g., cancer cell lines known to produce cGAMP) and treat with this compound for a specified time.
-
Collect the supernatant for extracellular cGAMP measurement or lyse the cells for intracellular cGAMP measurement.
-
Spike the samples with a known concentration of an isotope-labeled cGAMP internal standard.[18]
-
-
Extraction: Perform a solid-phase or liquid-liquid extraction to purify and concentrate the cGAMP from the complex biological matrix.
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Separate cGAMP from other molecules using a suitable liquid chromatography column and gradient.
-
Detect and quantify cGAMP and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Generate a standard curve using known concentrations of cGAMP. Quantify the cGAMP concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[18]
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound. By employing a combination of biochemical and cell-based assays, researchers can thoroughly characterize the inhibitory potency of this compound and its functional consequences on the ENPP1-STING signaling axis. The use of quantitative data presentation and standardized protocols will facilitate the comparison of results across different studies and contribute to the development of novel cancer immunotherapies targeting ENPP1.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. sanbio.nl [sanbio.nl]
- 7. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENPP1 | Insilico Medicine [insilico.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. caymanchem.com [caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Administration of Enpp-1-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that functions as a key regulator of extracellular nucleotide metabolism.[1][2] It hydrolyzes adenosine (B11128) triphosphate (ATP) to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] Of particular interest in immuno-oncology is ENPP1's role as the primary hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway to initiate an anti-tumor immune response.[1][3] Many solid tumors overexpress ENPP1, which leads to the degradation of extracellular cGAMP, thereby creating an immunosuppressive tumor microenvironment and allowing cancer cells to evade immune detection.[4][5]
Enpp-1-IN-26 is a small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound is designed to prevent the hydrolysis of cGAMP, leading to increased activation of the STING pathway, enhanced production of type I interferons, and a robust anti-tumor immune response.[4][6] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, including detailed protocols for in vitro and in vivo studies and expected data outcomes.
Signaling Pathways
The primary mechanism of action for ENPP1 inhibitors like this compound is the modulation of the cGAS-STING pathway.
ENPP1 also contributes to an immunosuppressive tumor microenvironment through the production of adenosine from ATP.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 5. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Laboratory Handling and Storage of ENPP-1-IN-26
Disclaimer: Publicly available data specifically for a compound designated "ENPP-1-IN-26" is limited. The following application notes and protocols are a comprehensive guide based on published data for other potent and selective small-molecule ENPP1 inhibitors. Researchers should optimize these protocols for their specific inhibitor and experimental setup.
Introduction to ENPP1 and its Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological and pathological processes.[1] It is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system.[1][2] ENPP1 hydrolyzes the second messenger 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), which is produced by cGAS in response to cytosolic DNA.[3][4] By degrading extracellular cGAMP, ENPP1 dampens STING-mediated anti-tumor immunity.[2][5]
In the tumor microenvironment, high ENPP1 expression is often associated with a poor prognosis and resistance to immunotherapy.[3] Therefore, small molecule inhibitors of ENPP1, such as this compound, are valuable research tools and potential therapeutics for enhancing anti-tumor immunity.[2][6] These inhibitors block the degradation of cGAMP, leading to its accumulation, subsequent activation of the STING pathway, and enhanced anti-tumor immune responses.[3][4]
Handling and Storage of this compound
Proper handling and storage are critical for maintaining the stability and activity of this compound.
2.1. Physicochemical Properties and Solubility
Based on data for structurally related ENPP1 inhibitors, the following recommendations are provided. Researchers should perform their own solubility tests for precise measurements.
| Property | Recommended Value/Solvent | Notes |
| Appearance | White to off-white solid | Visually inspect the compound upon receipt. |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Use freshly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.[4][7] |
| Stock Solution Conc. | 10-100 mM in DMSO | Ultrasonic treatment may be required to fully dissolve the compound.[4][7] |
| Aqueous Solubility | Generally insoluble | Avoid using water or ethanol (B145695) as primary solvents.[8] |
| Working Solution | Dilute DMSO stock in aqueous buffer or media | Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.[8] Pre-warm the stock solution and medium to 37°C before dilution to avoid precipitation.[8] |
2.2. Storage Conditions
To ensure the long-term stability and activity of the compound, follow these storage guidelines.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a desiccated environment. |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7][9] |
| -20°C | 1 month | For shorter-term storage, -20°C is acceptable.[7] |
Mechanism of Action: ENPP1-STING Signaling Pathway
ENPP1 inhibitors function by preventing the hydrolysis of 2'3'-cGAMP, an endogenous activator of the STING pathway. This blockage leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in surrounding immune cells, particularly dendritic cells, leading to an enhanced anti-tumor immune response.[2]
Quantitative Data on ENPP1 Inhibitors
The following table summarizes the reported potency of various preclinical ENPP1 inhibitors to provide a reference for the expected activity of a potent inhibitor like this compound.
| Inhibitor | Potency (IC50 / Ki) | Assay Type | Reference |
| Compound 23 | Ki = 12 nM | Cell-free (cGAMP substrate) | [6] |
| Compound 24 | Ki = 26 nM | Cell-free (cGAMP substrate) | [6] |
| ENPP-1-IN-5 | IC50 = 0.26 µM | Cell-free | [5] |
| STF-1623 | IC50 = 0.4 nM (human) | Cell-free | [5] |
| IC50 = 1.1 nM (mouse) |
Experimental Protocols
5.1. Protocol 1: In Vitro ENPP1 Inhibition Assay (Biochemical)
This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of recombinant human ENPP1.[8]
Materials:
-
Recombinant Human ENPP1
-
This compound
-
Assay Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl)
-
Substrate: 2'3'-cGAMP or ATP
-
Detection Kit (e.g., Transcreener® ENPP1 Assay to detect AMP/GMP)[10]
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add recombinant ENPP1 enzyme to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding the substrate (2'3'-cGAMP or ATP). The final substrate concentration should be close to its Km value for ENPP1.[8]
-
Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction is within the linear range.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).[8]
-
Measure the product (AMP/GMP) formation using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
5.2. Protocol 2: In Vitro STING Pathway Activation in Cell Lines
This protocol measures the activation of the STING pathway in cells following treatment with an ENPP1 inhibitor.[3]
Recommended Cell Lines: The choice of cell line is critical. Based on preclinical data, the following are recommended.[3]
| Cell Line | Type | Species | Key Features & Recommended Use |
| THP-1 | Monocyte | Human | Reporter cell line for STING activation (e.g., expressing Lucia luciferase under an ISG54 promoter). |
| CT26 | Colon Carcinoma | Murine | Syngeneic model suitable for in vivo efficacy studies. Responds to ENPP1 inhibition.[3] |
| MC38 | Colon Adenocarcinoma | Murine | Widely used syngeneic model for immuno-oncology research.[3] |
| 4T1 | Mammary Carcinoma | Murine | Model for triple-negative breast cancer (TNBC) to evaluate anti-metastatic effects.[3] |
Procedure (using THP-1 reporter cells):
-
Seed THP-1 reporter cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
(Optional) Add a suboptimal concentration of exogenous 2'3'-cGAMP to ensure substrate availability for ENPP1.[3]
-
Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.
-
Measure STING activation:
-
Reporter Assay: Measure luciferase activity in the supernatant according to the manufacturer's protocol.
-
qRT-PCR: Lyse the cells, extract RNA, and perform qRT-PCR to analyze the expression of STING target genes (e.g., IFNB1, CXCL10).[3]
-
5.3. Protocol 3: In Vivo Efficacy Study in Syngeneic Mouse Model
This protocol outlines a study to assess the anti-tumor efficacy of an ENPP1 inhibitor alone or in combination with an anti-PD-1 antibody.[11]
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice[11]
-
Tumor cells (e.g., CT26, MC38)[11]
-
This compound formulated for administration (e.g., oral gavage)
-
Immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 0.5-1 x 10^6 tumor cells into the flank of each mouse.[11]
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination).
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle used to formulate the inhibitor.[11]
-
This compound Group: Administer the inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).
-
Checkpoint Inhibitor Group: Administer anti-PD-1/PD-L1 antibody (e.g., intraperitoneally at 10 mg/kg, twice a week).[11]
-
Combination Group: Administer both this compound and the checkpoint inhibitor.[11]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).[11]
-
Monitor body weight and general health of the animals as a measure of toxicity.
-
Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the endpoint size.[11]
-
-
Data Analysis: Analyze tumor growth inhibition (TGI) and compare survival curves between groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Enpp-1-IN-5 | Phosphodiesterase(PDE) | 2230916-95-5 | Invivochem [invivochem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing ENPP1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that functions as a key negative regulator of the cGAS-STING signaling pathway.[1][2][3] By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens innate immune responses.[4][5] In the tumor microenvironment, overexpression of ENPP1 on cancer cells leads to the degradation of extracellular cGAMP, thereby suppressing STING-mediated anti-tumor immunity and promoting immune evasion.[1][4] This makes ENPP1 a compelling therapeutic target for cancer immunotherapy.[1]
The development of potent and selective ENPP1 inhibitors, such as ENPP1-IN-26, requires robust and reliable methods to assess their target engagement in various experimental settings. These application notes provide detailed protocols for biochemical, cellular, and in vivo assays to validate the on-target activity of ENPP1 inhibitors.
Signaling Pathway of ENPP1 in cGAMP-STING Axis
The following diagram illustrates the central role of ENPP1 in the cGAS-STING pathway and the mechanism of action of an ENPP1 inhibitor. Cytosolic DNA, a hallmark of cellular stress or pathogen invasion, is detected by cGAMP synthase (cGAS), which catalyzes the synthesis of cGAMP.[6] cGAMP then binds to and activates the STING protein on the endoplasmic reticulum, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to an anti-tumor immune response.[6][7] However, cGAMP can be transported out of the cell, where it is hydrolyzed and inactivated by ENPP1.[4][8] ENPP1 inhibitors block this hydrolysis, thereby increasing the extracellular concentration of cGAMP and enhancing STING-dependent anti-tumor immunity.[2]
Biochemical Assays for ENPP1 Activity
Biochemical assays are essential for determining the direct inhibitory effect of a compound on ENPP1 enzymatic activity and for quantifying its potency, typically as an IC50 value.
Transcreener® AMP²/GMP² Fluorescence Polarization (FP) Assay
This high-throughput assay directly measures the AMP and GMP produced by ENPP1-mediated hydrolysis of cGAMP or ATP.[5][9] The assay relies on a competitive immunoassay format where AMP/GMP produced by ENPP1 competes with a fluorescent tracer for binding to a specific antibody, leading to a decrease in fluorescence polarization.[9][10]
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.[10]
-
Recombinant human ENPP1: Dilute to a working concentration of 100-200 pM in cold Assay Buffer.[5][11]
-
Substrate: Prepare a 10 mM stock of 2',3'-cGAMP or ATP. The final assay concentration is typically 5-10 µM.[9][11]
-
Inhibitor (e.g., ENPP1-IN-26): Prepare a 10 mM stock in 100% DMSO and perform serial dilutions.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted inhibitor or DMSO (vehicle control) to the appropriate wells.[10]
-
Add 2.5 µL of diluted ENPP1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of substrate.
-
Stop the reaction by adding 5 µL of Stop Buffer containing EDTA.[10]
-
Add 5 µL of Transcreener® AMP²/GMP² Detection Mix (antibody and tracer).
-
Incubate for 60 minutes at room temperature, protected from light.[10]
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Quantitative Data for Selected ENPP1 Inhibitors (Biochemical Assays):
| Inhibitor | Assay Type | Substrate | IC50 / Ki | Reference |
| Compound 4e | Enzymatic Assay | cGAMP | 0.188 µM (IC50) | [13] |
| Compound 4d | Enzymatic Assay | cGAMP | 0.694 µM (IC50) | [13] |
| AVA-NP-695 | Enzymatic Assay | p-Nph-5'-TMP | 14 ± 2 nM (IC50) | [14] |
| STF-1084 | Enzymatic Assay | Not Specified | 33 nM (Ki) | [13] |
| SR-8314 | Enzymatic Assay | Not Specified | 79 nM (Ki) | [15] |
| Compound 7c | Enzymatic Assay | Not Specified | 58 nM (Ki) | [15] |
| E-54 | Luminescence-based AMP detection | Not Specified | 13.6 µM (IC50) | [16] |
| E-27 | Luminescence-based AMP detection | Not Specified | 16.3 µM (IC50) | [16] |
| E-17 | Luminescence-based AMP detection | Not Specified | 15 µM (IC50) | [16] |
Cellular Assays for Target Engagement and Pathway Activation
Cellular assays are crucial for confirming that an inhibitor can access and bind to ENPP1 in a physiological context, leading to the desired downstream biological effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in intact cells.[17][18] It is based on the principle that ligand binding can alter the thermal stability of a protein.[17] An increase in the melting temperature of ENPP1 in the presence of an inhibitor indicates target binding.[19]
Experimental Workflow:
Protocol:
-
Cell Treatment:
-
Culture cells expressing ENPP1 (e.g., MDA-MB-231) to confluency.
-
Treat cells with the ENPP1 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
-
Heat Treatment and Lysis:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18][20]
-
Lyse the cells by freeze-thaw cycles.
-
-
Fractionation and Detection:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[21]
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble ENPP1 in each sample by Western blot using an ENPP1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized soluble ENPP1 fraction against the temperature for both inhibitor-treated and vehicle-treated samples to generate melt curves. A shift in the curve to a higher temperature indicates stabilization of ENPP1 by the inhibitor.
-
STING Pathway Activation Assay in THP-1 Reporter Cells
This assay assesses the functional consequence of ENPP1 inhibition by measuring the activation of the STING pathway.[22] Inhibition of ENPP1 on cancer cells prevents the degradation of exogenously added cGAMP, which then activates STING signaling in co-cultured THP-1 reporter cells, leading to the expression of a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter.[4]
Protocol:
-
Cell Culture:
-
Seed THP-1 Dual™ reporter cells in a 96-well plate and allow them to adhere.
-
In a separate plate, culture ENPP1-expressing cancer cells (e.g., 4T1).
-
-
Inhibitor Treatment and Co-culture:
-
Treat the cancer cells with various concentrations of the ENPP1 inhibitor for 1-2 hours.
-
Add 2',3'-cGAMP to the treated cancer cells.
-
After a short incubation, transfer the conditioned medium from the cancer cells to the THP-1 reporter cells.
-
-
Reporter Gene Measurement:
-
Incubate the THP-1 cells for 24 hours.[14]
-
Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
-
Data Analysis:
-
An increase in reporter gene activity in the presence of the inhibitor indicates successful target engagement and downstream pathway activation.
-
In Vivo Studies for Efficacy Assessment
In vivo studies using syngeneic mouse tumor models are essential to evaluate the anti-tumor efficacy of an ENPP1 inhibitor in the context of a competent immune system.[1]
Experimental Workflow:
Protocol:
-
Animal Model:
-
Use syngeneic mouse models such as 4T1 (breast cancer) or MC38 (colon adenocarcinoma) implanted in immunocompetent mice (e.g., BALB/c or C57BL/6).[1]
-
-
Tumor Implantation and Treatment:
-
Implant tumor cells subcutaneously or orthotopically.
-
Once tumors are established, randomize mice into treatment groups (vehicle, ENPP1 inhibitor, positive control like anti-PD-1).
-
Administer the ENPP1 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy and Pharmacodynamic Readouts:
-
Monitor tumor volume regularly using calipers.
-
At the end of the study, harvest tumors and relevant tissues (e.g., spleen, lymph nodes).
-
Analyze the tumor immune microenvironment by flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, dendritic cells).
-
Assess for metastasis in distant organs.[14]
-
Quantitative Data for Selected ENPP1 Inhibitors (In Vivo Studies):
| Inhibitor | Mouse Model | Dose/Route | Outcome | Reference |
| Insilico Medicine Compound | MC38 | 3-30 mpk PO BID | 67% tumor growth inhibition (single dose); tumor-free animals in combination with anti-PD-L1 | [23] |
| AVA-NP-695 | 4T1 | Not Specified | Superior tumor growth inhibition and reduced lung metastasis compared to Olaparib and anti-PD1 | [14] |
| STF-1623 | Breast Cancer Models | Not Specified | Suppressed tumor growth and metastases; durable anti-tumor immunity | [8] |
Conclusion
The validation of on-target activity for novel ENPP1 inhibitors like ENPP1-IN-26 requires a multi-faceted approach. The protocols and data presented in these application notes provide a comprehensive framework for researchers to biochemically characterize inhibitor potency, confirm target engagement in a cellular context, and evaluate anti-tumor efficacy in vivo. By employing these robust methodologies, researchers can confidently advance promising ENPP1 inhibitors through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. ENPP1 | Insilico Medicine [insilico.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ENPP1-IN-26 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing ENPP1-IN-26 in their experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this novel ENPP1 inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the experimental use of ENPP1-IN-26. As specific data for ENPP1-IN-26 is limited, the guidance provided is based on experience with other potent ENPP1 inhibitors and should be adapted as a starting point for your specific experimental setup.
Q1: What is the recommended starting concentration for ENPP1-IN-26 in in vitro and cell-based assays?
A1: For a novel inhibitor like ENPP1-IN-26, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type. Based on data from similar potent ENPP1 inhibitors, a reasonable starting range for in vitro biochemical assays would be from 1 nM to 1 µM. For cell-based assays, a slightly higher starting range of 10 nM to 10 µM is recommended to account for factors like cell permeability.
Q2: I am observing lower than expected potency (high IC50/EC50) in my experiments. What are the potential causes?
A2: Several factors can contribute to lower than expected potency of an ENPP1 inhibitor. Consider the following troubleshooting steps:
-
Compound Solubility: Ensure ENPP1-IN-26 is fully dissolved. Stock solutions are typically prepared in DMSO. The final concentration of DMSO in the assay should be kept low (e.g., <0.5%) to avoid solvent effects and potential precipitation.
-
Enzyme/Cell Health: For biochemical assays, confirm the activity of your recombinant ENPP1 enzyme. For cell-based assays, ensure your cells are healthy, within a low passage number, and have confirmed expression of ENPP1.
-
Substrate Concentration: The concentration of the substrate (e.g., cGAMP, ATP) can influence the apparent IC50 value. Ensure the substrate concentration is appropriate for your assay, typically at or near the Km value.
-
Assay Conditions: ENPP1 activity is sensitive to pH and the presence of divalent cations. Verify that your assay buffer is at the optimal pH (typically around 7.4 for physiological relevance) and contains the necessary cofactors.
Q3: My results in cell-based STING pathway activation assays are inconsistent. How can I improve reproducibility?
A3: Inconsistent results in STING activation assays can be due to several variables:
-
ENPP1 Expression Levels: The level of endogenous ENPP1 expression in your chosen cell line is critical. Cell lines with low or no ENPP1 expression will not show a significant response to an ENPP1 inhibitor. It is advisable to verify ENPP1 expression via qPCR or Western blot.
-
STING Pathway Integrity: Confirm that your cell line has a functional STING signaling pathway. Some cell lines may have defects in key components like cGAS or STING.
-
Endogenous cGAMP Production: The effect of an ENPP1 inhibitor is dependent on the presence of its substrate, cGAMP. If your cells do not produce sufficient endogenous cGAMP, you may need to stimulate them (e.g., with DNA-damaging agents) or provide a low concentration of exogenous cGAMP.
Quantitative Data Summary
The following tables summarize typical quantitative data for potent ENPP1 inhibitors. These values should serve as a reference point for designing experiments with ENPP1-IN-26.
Table 1: Biochemical Potency of Selected ENPP1 Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 / Ki | Reference |
| Compound 4e | Enzymatic | pNP-TMP | 0.188 µM (IC50) | [1] |
| STF-1084 | Enzymatic | cGAMP | 33 nM (Ki) | [1] |
| Unnamed Inhibitors | Enzymatic | cGAMP / ATP | 12 nM - 26 nM (Ki) | [2] |
Table 2: Cellular Activity of Selected ENPP1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Compound 4e | MDA-MB-231 | ENPP1 Inhibition | 0.732 µM (IC50) | [1] |
| Various Inhibitors | Multiple Cancer Cell Lines | ENPP1 Inhibition | 13.6 µM - 46.6 µM (IC50) | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the activity of ENPP1-IN-26. These protocols are generalized and should be optimized for your specific experimental conditions.
Protocol 1: In Vitro ENPP1 Enzymatic Assay
This protocol is designed to determine the direct inhibitory effect of ENPP1-IN-26 on recombinant ENPP1 enzyme activity.
Materials:
-
Recombinant human ENPP1
-
ENPP1-IN-26
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., 2',3'-cGAMP or ATP)
-
Detection Reagent (e.g., AMP-Glo™ Assay System)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of ENPP1-IN-26 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add recombinant ENPP1 to each well to a final concentration within the linear range of the assay.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (e.g., cGAMP at its Km concentration).
-
Incubate for 60 minutes at 37°C. Ensure this incubation time is within the linear range of the enzyme kinetics.
-
Stop the reaction and measure the product formation (e.g., AMP) according to the detection reagent manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of ENPP1-IN-26 and determine the IC50 value using a suitable data analysis software.
Protocol 2: Cell-Based STING Activation Assay
This protocol measures the ability of ENPP1-IN-26 to enhance STING pathway activation in a cellular context.
Materials:
-
A suitable cell line with functional cGAS-STING pathway and endogenous ENPP1 expression (e.g., THP-1 monocytes).
-
ENPP1-IN-26
-
Cell culture medium
-
(Optional) STING pathway inducer (e.g., herring testis DNA)
-
Reagents for downstream analysis (e.g., ELISA kit for IFN-β, antibodies for Western blotting of p-TBK1/p-IRF3)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Prepare working solutions of ENPP1-IN-26 in cell culture medium.
-
Treat the cells with a range of concentrations of ENPP1-IN-26 or vehicle control.
-
(Optional) If endogenous cGAMP production is low, stimulate the cells with a STING pathway inducer.
-
Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for STING pathway activation.
-
Harvest the cell supernatant to measure cytokine production (e.g., IFN-β) by ELISA, or lyse the cells to analyze the phosphorylation status of STING pathway proteins (e.g., TBK1, IRF3) by Western blot.
-
Analyze the data to determine the EC50 of ENPP1-IN-26 for STING pathway activation.
Visualizations
ENPP1-cGAMP-STING Signaling Pathway
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for an ENPP1 inhibitor like ENPP1-IN-26.
Caption: The ENPP1-cGAMP-STING signaling pathway and the inhibitory action of ENPP1-IN-26.
Experimental Workflow for Troubleshooting Potency Issues
This diagram outlines a logical workflow for troubleshooting experiments where the observed potency of ENPP1-IN-26 is lower than expected.
References
- 1. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
Enpp-1-IN-26 stability in different buffer solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the ENPP1 inhibitor, Enpp-1-IN-26. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical signaling molecule in the STING (Stimulator of Interferator Genes) pathway.[1] By inhibiting ENPP1, this compound prevents the breakdown of cGAMP, leading to an enhanced activation of the STING pathway. This, in turn, promotes the production of type I interferons and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.[1] This makes ENPP1 inhibitors like this compound promising candidates for cancer immunotherapy.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, proper storage and handling are crucial. While specific data for this compound is not available, the following recommendations are based on best practices for similar ENPP1 inhibitors.
| Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C for long-term storage. | Minimizes degradation over time. |
| Stock Solution (in DMSO) | Aliquot into single-use volumes and store at -80°C for up to 6 months, or -20°C for up to 1 month.[2][3] | Avoids repeated freeze-thaw cycles which can accelerate degradation.[4] |
| Working Solution | Prepare fresh from the stock solution for each experiment. | Diluted solutions in aqueous buffers may have limited stability.[5] |
Q3: What are the potential degradation pathways for this compound?
Based on the chemical structures of similar ENPP1 inhibitors, which often contain quinazoline (B50416) or quinoline (B57606) rings and sulfonamide groups, this compound may be susceptible to degradation via hydrolysis and photodegradation.[4][5] The sulfonamide bond can be hydrolyzed under acidic or basic conditions, and aromatic ring systems can be sensitive to light exposure.[4]
Q4: How can I assess the stability of my this compound solution in a specific buffer?
The stability of your this compound solution can be evaluated using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC). A forced degradation study can help identify potential degradation products and confirm that your analytical method can separate them from the parent compound.[4] A general protocol for this is provided in the Experimental Protocols section.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
-
Possible Cause: Inappropriate solvent selection. ENPP1 inhibitors are often poorly soluble in aqueous solutions alone.
-
Solution: Start by dissolving the compound in an organic solvent such as 100% DMSO.[1] For cell-based or in vivo experiments, further dilution into an aqueous buffer or a specific formulation vehicle will be necessary.
Issue: The compound precipitates out of solution after dilution into my aqueous experimental buffer.
-
Possible Cause 1: Low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain the solubility of this compound.
-
Solution 1: Utilize a co-solvent formulation. Several formulations have been successfully used for other ENPP1 inhibitors. The table below provides some examples that can be adapted for this compound.
| Formulation Components | Example Ratios (v/v/v/v) |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45%[2] |
| DMSO / SBE-β-CD in Saline | 10% / 90% (of 20% SBE-β-CD)[2] |
| DMSO / Corn Oil | 10% / 90%[2] |
-
Possible Cause 2: The final concentration of this compound is above its solubility limit in the aqueous buffer.
-
Solution 2: Conduct a dose-response experiment to determine if the desired biological effect can be achieved at a lower, more soluble concentration.
-
Possible Cause 3: The dilution was performed too rapidly.
-
Solution 3: Try a serial dilution approach instead of a single large dilution. Also, ensure the solution is mixed thoroughly after each dilution step.
Issue: I am observing a decrease in the activity of this compound in my experiments over time.
-
Possible Cause 1: Compound degradation. This compound may be degrading in your experimental conditions (e.g., aqueous buffer, temperature).
-
Solution 1: Assess the stability of this compound in your assay buffer by incubating it for the duration of your experiment and analyzing its concentration at different time points using HPLC.[5] If degradation is observed, consider optimizing the buffer pH or reducing the incubation time if possible.
-
Possible Cause 2: Adsorption to plasticware. Small molecules can adsorb to the surface of plastic plates and tubes, which lowers the effective concentration of the compound.[5]
-
Solution 2: Use low-adhesion plasticware for your experiments.
-
Possible Cause 3: Interaction with assay components. Other components in your assay mixture could be interacting with and degrading the inhibitor.
-
Solution 3: Run control experiments to test for such interactions.
Signaling Pathways and Workflows
Caption: ENPP1 in the cGAS-STING Pathway and Inhibition by this compound.
References
Technical Support Center: Overcoming Resistance to ENPP1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with ENPP1 inhibitors, such as Enpp-1-IN-26. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, particularly concerning cellular resistance to these inhibitors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of action of ENPP1 inhibitors and the underlying principles of resistance.
Q1: What is the primary mechanism of action for ENPP1 inhibitors like this compound?
A1: ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is a type II transmembrane glycoprotein (B1211001) that functions as a key negative regulator of the innate immune system.[1] Its primary role in the tumor microenvironment is to hydrolyze extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway.[2] Many tumor cells release cGAMP as a "danger signal" to activate an anti-tumor immune response.[1] However, by overexpressing ENPP1, tumors can degrade cGAMP before it activates STING in immune cells, thus evading immune detection.[1] ENPP1 inhibitors block this enzymatic activity, leading to an accumulation of extracellular cGAMP. This, in turn, activates the STING pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines that stimulate a robust anti-tumor immune response.[1][2]
Q2: Why are some cancer cell lines intrinsically resistant to ENPP1 inhibitors?
A2: Intrinsic resistance to ENPP1 inhibitors can be attributed to several factors:
-
Low or Absent ENPP1 Expression: The efficacy of an ENPP1 inhibitor is dependent on the presence of its target. Cell lines that do not express sufficient levels of ENPP1 will naturally be resistant to its inhibition.[3]
-
Defective cGAS-STING Pathway: The therapeutic effect of ENPP1 inhibition is mediated through the cGAS-STING pathway. If components of this pathway, such as cGAS, STING, TBK1, or IRF3, are mutated, silenced, or otherwise non-functional, the cell line will not respond to the increased levels of cGAMP resulting from ENPP1 inhibition.[4]
-
Insufficient cGAMP Production: The inhibitor prevents the degradation of cGAMP. If the cancer cells do not produce and export a sufficient amount of cGAMP, there will be no signal for the inhibitor to preserve.[5]
Q3: What are the potential mechanisms of acquired resistance to ENPP1 inhibitors after long-term exposure?
A3: Cancer cells can develop resistance to ENPP1 inhibitors over time through various mechanisms:
-
Upregulation of ENPP1 Expression: Cells may compensate for the inhibitor by increasing the expression of the ENPP1 protein, requiring higher drug concentrations to achieve the same level of inhibition.[4]
-
Mutations in the ENPP1 Gene: The development of mutations in the drug-binding site of the ENPP1 protein can reduce the inhibitor's binding affinity, rendering it less effective.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative immunosuppressive pathways to compensate for the restoration of STING signaling. For instance, they might increase the production of other immunosuppressive molecules like adenosine.[4]
-
Alterations in Downstream STING Signaling: Mutations or epigenetic silencing of key downstream components of the STING pathway can render the cells insensitive to cGAMP.[4]
-
Increased Drug Efflux: The upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), can decrease the intracellular concentration of the inhibitor.[4]
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during experiments with ENPP1 inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of ENPP1 activity in a cell-free enzymatic assay. | Inhibitor Degradation: The inhibitor may be unstable under the experimental conditions. | - Prepare fresh inhibitor solutions for each experiment.- Store stock solutions at the recommended temperature and protect them from light.- Verify the stability of the inhibitor in your assay buffer.[3] |
| Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor activity. | - Ensure the assay pH is physiological (around 7.4), as some inhibitors lose potency at higher pH.- Confirm the presence of necessary co-factors like Zn2+ for ENPP1 activity.[3] | |
| Inactive Enzyme: The recombinant ENPP1 enzyme may have lost its activity. | - Use a fresh batch of the enzyme.- Include a known ENPP1 inhibitor as a positive control to confirm enzyme activity and inhibition.[3] | |
| Low or no STING pathway activation in cell-based assays. | Low ENPP1 Expression in the Cell Line: The chosen cell line may not express sufficient levels of ENPP1. | - Screen different cell lines for ENPP1 expression using Western blot or qRT-PCR.- Consider using cell lines known to have high ENPP1 expression (e.g., certain breast or ovarian cancer cell lines).[3] |
| Non-functional STING Pathway: The cell line may have defects in the downstream STING signaling cascade. | - Test the integrity of the STING pathway by treating the cells with a direct STING agonist (e.g., cGAMP) and measuring the induction of interferon-stimulated genes (ISGs).[4] | |
| Cell Permeability Issues: The inhibitor may not be effectively entering the cells. | - If the inhibitor is not cell-permeable, ensure your assay is designed to measure the inhibition of extracellular ENPP1.[3] | |
| Development of resistance to the ENPP1 inhibitor in long-term cell culture. | Upregulation of ENPP1 Expression: Cells may be overproducing the ENPP1 protein. | - Monitor ENPP1 expression levels over time using Western blot or qRT-PCR.- Consider combination therapies to target parallel resistance pathways.[3] |
| Alterations in Downstream Signaling: Mutations or epigenetic changes in STING, TBK1, or IRF3 can block the signal. | - Sequence key components of the STING pathway in the resistant cells.- Perform functional assays to assess the activity of downstream signaling components.[3] | |
| Increased Drug Efflux: Cells may be actively pumping out the inhibitor. | - Evaluate the expression of common drug transporters (e.g., ABC transporters).- Test for reversal of resistance using known efflux pump inhibitors.[3] |
Section 3: Data Presentation
The following table summarizes the inhibitory activity of various ENPP1 inhibitors in different cancer cell lines. This data is intended to provide a general reference for expected potencies.
| Cell Line | Cancer Type | Assay Type | Inhibitor | IC50 (µM) | Reference |
| PA-1 | Ovarian Cancer | ENPP1 Activity Assay | Inhibitor C | < 30 | [6] |
| SK-OV-3 | Ovarian Cancer | ENPP1 Activity Assay | Inhibitor C | < 30 | [6] |
| MDA-MB-231 | Breast Cancer | ENPP1 Activity Assay | Compound Series | 0.01 - 10 | [6] |
| HTB-26 | Breast Cancer | Cytotoxicity Assay | Compound 1 & 2 | 10 - 50 | [6] |
| PC-3 | Pancreatic Cancer | Cytotoxicity Assay | Compound 1 & 2 | 10 - 50 | [6] |
| HepG2 | Hepatocellular Carcinoma | Cytotoxicity Assay | Compound 1 & 2 | 10 - 50 | [6] |
Section 4: Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in troubleshooting and confirming resistance mechanisms.
Protocol 1: Western Blot for ENPP1 Expression
This protocol allows for the semi-quantitative analysis of ENPP1 protein levels in sensitive versus resistant cell lines.
Materials:
-
Sensitive and resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ENPP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse sensitive and resistant cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary ENPP1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: qRT-PCR for STING Pathway Gene Expression
This protocol is used to assess the expression of key genes in the STING pathway to identify potential downstream alterations in resistant cells.
Materials:
-
Sensitive and resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IFNB1, CXCL10, CCL5) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from sensitive and resistant cell lines.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for the target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the sensitive cells.
Protocol 3: Cell-Based cGAMP Degradation Assay
This protocol measures the ability of an ENPP1 inhibitor to prevent the degradation of extracellular cGAMP by live cells.
Materials:
-
Cells expressing ENPP1 (e.g., MDA-MB-231)
-
96-well cell culture plates
-
Serum-free media
-
ENPP1 inhibitor (e.g., this compound)
-
2'3'-cGAMP
-
cGAMP ELISA kit
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and grow to confluence.
-
Inhibitor Treatment: Wash the cells with serum-free media and then add fresh media containing serial dilutions of the ENPP1 inhibitor. Pre-incubate for 30 minutes at 37°C.
-
cGAMP Addition: Add a known concentration of 2'3'-cGAMP to the media.
-
Incubation: Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
cGAMP Quantification: Measure the concentration of cGAMP in the supernatant using a cGAMP ELISA kit according to the manufacturer's instructions.[7]
-
Analysis: Compare the cGAMP levels in inhibitor-treated wells to vehicle-treated controls to determine the extent of cGAMP protection.
Section 5: Visualizations
The following diagrams illustrate key pathways and workflows relevant to overcoming resistance to ENPP1 inhibitors.
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.
References
- 1. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ENPP1 Polyclonal Antibody (PA5-119090) [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. arborassays.com [arborassays.com]
improving Enpp-1-IN-26 bioavailability in vivo
Technical Support Center: ENPP1-IN-26
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the in vivo bioavailability of the hypothetical small molecule inhibitor, ENPP1-IN-26. The strategies and protocols described are based on established principles for small molecule drug development and data from analogous ENPP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ENPP1 inhibitors like ENPP1-IN-26?
A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein (B1211001) that plays a critical role in several signaling pathways.[1][2] Its primary function relevant to immunotherapy is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[2][3][4] cGAMP is a crucial second messenger that activates the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and other cytokines that promote an anti-tumor immune response.[2][5] By degrading extracellular cGAMP, ENPP1 acts as an innate immune checkpoint, dampening this anti-tumor activity.[3][4][5] ENPP1 inhibitors like ENPP1-IN-26 block this hydrolysis, thereby increasing extracellular cGAMP levels, reactivating the STING pathway, and enhancing the immune system's ability to fight cancer.[1][2]
Q2: Why is bioavailability a common challenge for small molecule ENPP1 inhibitors?
A2: Many small molecule inhibitors, particularly those targeting nucleotide-binding sites, face bioavailability challenges. For ENPP1 inhibitors, these issues can stem from several factors:
-
Poor Aqueous Solubility: Many potent inhibitors are lipophilic ("water-fearing") to effectively bind to the target protein, which often results in low solubility in gastrointestinal fluids, a prerequisite for absorption.[6][7][8]
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active compound.[9]
-
Efflux by Transporters: The molecule might be recognized and actively pumped out of intestinal cells by transporter proteins like P-glycoprotein (P-gp), limiting its net absorption.[9]
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
Q3: What are the primary signaling pathways regulated by ENPP1?
A3: ENPP1 is involved in multiple physiological processes. The most studied pathways include:
-
cGAS-STING Pathway: ENPP1 negatively regulates this innate immunity pathway by degrading its signaling molecule, cGAMP.[1][2][3][4]
-
Bone Mineralization: ENPP1 hydrolyzes ATP to produce inorganic pyrophosphate (PPi), a key inhibitor of hydroxyapatite (B223615) crystal formation. This function is crucial for preventing soft tissue calcification and regulating bone development.[1][10][11]
-
Insulin (B600854) Signaling: ENPP1 can interfere with the insulin receptor, and its overexpression has been linked to insulin resistance and type 2 diabetes.[1][2]
-
Purinergic Signaling: By hydrolyzing ATP, ENPP1 helps regulate the levels of various purinergic signaling molecules, which have wide-ranging effects on inflammation and cell communication.[1][2]
dot
Caption: Role of ENPP1 in the cGAS-STING pathway and the action of ENPP1-IN-26.
Troubleshooting Guide: Low Bioavailability
This guide addresses the common issue of low or variable plasma exposure of ENPP1-IN-26 after oral administration in preclinical models (e.g., mice).
Issue 1: Very Low or Undetectable Plasma Concentrations After Oral Dosing
-
Potential Cause A: Poor Aqueous Solubility & Dissolution
-
Diagnosis: The compound has low solubility in aqueous buffers (e.g., <10 µg/mL) as determined by kinetic or thermodynamic solubility assays.
-
Solution: Improve the formulation. Simple suspensions in vehicles like 0.5% methylcellulose (B11928114) are often insufficient for poorly soluble compounds. Move to enabling formulations.
-
| Formulation Strategy | Description | Advantages | Disadvantages |
| Micronization/Nanonization | Reducing the particle size of the drug to increase its surface area-to-volume ratio.[8][12] | Increases dissolution rate; well-established technology. | May not be sufficient for extremely insoluble compounds; risk of particle aggregation. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[12] | Significantly increases apparent solubility and dissolution rate. | Can be physically unstable (risk of recrystallization); requires specific manufacturing processes (e.g., spray drying). |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the gut.[12][13][14] | Enhances solubility and can utilize lipid absorption pathways, bypassing some metabolic enzymes. | Requires careful selection of excipients to avoid toxicity; potential for drug precipitation upon dilution. |
| Complexation with Cyclodextrins | Encapsulating the drug molecule within a cyclodextrin (B1172386) (a cyclic oligosaccharide) to form a water-soluble complex.[7][13] | Increases solubility and can stabilize the drug. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
-
Potential Cause B: High First-Pass Metabolism
-
Diagnosis: In vitro metabolic stability assays using liver microsomes or hepatocytes show rapid degradation of the compound. An in vivo study comparing intravenous (IV) and oral (PO) dosing shows low oral bioavailability (F%) despite good absorption.
-
Solution:
-
Prodrug Approach: Design a prodrug that masks the metabolic "soft spot" on the molecule.[9][12] For instance, a bis-pivaloyloxymethyl (POM) prodrug strategy has been successfully used to improve the oral bioavailability of phosphonate-based ENPP1 inhibitors.[15]
-
Structural Modification: Synthesize new analogs of ENPP1-IN-26 where the metabolically liable positions are altered (e.g., by adding a fluorine atom) to block enzymatic action.[9]
-
-
Issue 2: High Variability in Plasma Concentrations Between Animals
-
Potential Cause: Physiological Variability
-
Diagnosis: The issue persists across different formulations.
-
Solution: Standardize the experimental conditions.
-
Fasting: Fast animals for a consistent period (e.g., 4 hours) before dosing to normalize gastrointestinal conditions. Ensure free access to water.
-
Dosing Technique: Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach.
-
Vehicle Effects: The formulation vehicle itself can interact with the gastrointestinal environment. Ensure the vehicle is well-tolerated and consistent.
-
-
dot
Caption: Troubleshooting workflow for low in vivo bioavailability of ENPP1-IN-26.
Experimental Protocols & Data
Protocol 1: Preparation of a Nanosuspension Formulation
This protocol describes a top-down method (wet milling) to reduce particle size and improve the dissolution rate of ENPP1-IN-26.
-
Preparation of Milling Media: Prepare a sterile aqueous solution containing a stabilizer. A common choice is 1% w/v Pluronic® F68 or 0.5% w/v hydroxypropyl methylcellulose (HPMC).
-
Pre-Milling Slurry: Add the ENPP1-IN-26 active pharmaceutical ingredient (API) to the milling media to create a pre-slurry at a concentration of 5-10 mg/mL.
-
Milling: Add sterile zirconium oxide milling beads (0.1-0.5 mm diameter) to the slurry. Mill the suspension using a high-energy bead mill.
-
Process Monitoring: Periodically take samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction. Continue milling until the desired particle size is achieved (e.g., mean particle size < 200 nm).
-
Separation and Storage: Separate the nanosuspension from the milling beads via filtration or centrifugation. Store the final formulation at 4°C and protect it from light. Confirm particle size and check for aggregation before dosing.
Protocol 2: Mouse Pharmacokinetic (PK) Study
This protocol outlines a typical PK study to evaluate the oral bioavailability of an ENPP1-IN-26 formulation.
-
Animals: Use male BALB/c mice (8-10 weeks old). Acclimatize animals for at least 3 days before the study.
-
Grouping: Divide mice into two groups (n=3-4 per group):
-
Group 1 (IV): Receives ENPP1-IN-26 at 1 mg/kg via intravenous injection (in a solubilizing vehicle like 10% DMSO / 40% PEG300 / 50% Saline).
-
Group 2 (PO): Receives ENPP1-IN-26 formulation at 10 mg/kg via oral gavage.
-
-
Dosing: Fast all animals for 4 hours prior to dosing. Administer the dose accurately based on body weight.
-
Blood Sampling: Collect sparse blood samples (approx. 30 µL) from the saphenous vein into K2-EDTA coated tubes at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of ENPP1-IN-26 in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using software like Phoenix WinNonlin. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Hypothetical Comparative PK Data for ENPP1-IN-26
The following table presents hypothetical data illustrating the potential improvement in oral bioavailability when moving from a simple suspension to an enabling formulation.
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| 0.5% HPMC Suspension | 10 | 85 | 2.0 | 410 | < 5% |
| Nanosuspension | 10 | 450 | 1.0 | 2,150 | 25% |
| SEDDS | 10 | 620 | 0.5 | 2,980 | 35% |
| IV Dose (1 mg/kg) | 1 | - | - | 850 | 100% |
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 11. ASBMR 2024 Annual Meeting [asbmr.confex.com]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of orally bioavailable phosphonate prodrugs of potent ENPP1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ENPP-1-IN-26 Experiments
Welcome to the technical support center for ENPP-1-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common pitfalls and troubleshooting challenges encountered during experiments with this potent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitor. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: I am observing lower than expected potency (high IC50/EC50) for this compound in my in vitro enzymatic assay. What are the possible causes?
A1: Several factors can contribute to lower-than-expected potency in an enzymatic assay. Consider the following troubleshooting steps:
-
Compound Solubility: this compound may have limited solubility in aqueous assay buffers. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. If precipitation is observed, consider using a different buffer system or adding a small percentage of a non-ionic detergent like Tween-80.[1]
-
Enzyme Quality and Concentration: The specific activity of the recombinant ENPP1 enzyme is critical. Verify the enzyme's activity and ensure its concentration falls within the linear range of the assay. Using a fresh aliquot of the enzyme is recommended if its activity is questionable.[1]
-
Substrate Concentration: The concentration of the substrate (e.g., 2’3′-cGAMP, ATP) relative to its Michaelis constant (Km) will influence the apparent IC50. For competitive inhibitors, the substrate concentration should ideally be at or below the Km.[1]
-
Assay Buffer Composition: ENPP1 is a metalloenzyme, and its activity is dependent on divalent cations like Zn²⁺. Confirm that the assay buffer contains optimal concentrations of necessary ions. Conversely, chelating agents like EDTA will inhibit enzyme activity.[1][2]
-
Incubation Time and Temperature: Ensure the incubation time is sufficient for the enzymatic reaction to proceed but not so long that substrate depletion occurs in the control wells. Maintaining a consistent temperature (e.g., 37°C) is crucial for reproducible results.[1]
Q2: My cell-based assay results for STING pathway activation with this compound are inconsistent or show a weak response. What should I investigate?
A2: Inconsistent results in cell-based STING activation assays can stem from several factors related to both the compound and the cellular system:
-
Endogenous ENPP1 Expression: The level of ENPP1 expression in your chosen cell line is paramount. Cell lines with low or absent ENPP1 expression will not exhibit a significant response to an ENPP1 inhibitor. It is advisable to verify ENPP1 expression levels via methods like qPCR or Western blot.[1]
-
STING Pathway Integrity: Confirm that the cell line possesses a functional STING signaling pathway. Some cancer cell lines may have mutations or epigenetic silencing of key components like cGAS or STING itself.[1]
-
Compound Permeability and Stability: While this compound is designed to inhibit extracellular ENPP1, its stability in cell culture media over the duration of the experiment should be considered. Degradation of the compound can lead to a diminished effect.
-
Off-Target Effects: At higher concentrations, off-target effects of the inhibitor on other cellular components could lead to confounding results or cytotoxicity. It is important to perform dose-response experiments and assess cell viability.[3]
Q3: I am observing unexpected off-target effects in my experiments. What are the potential off-targets for an ENPP1 inhibitor like this compound?
A3: While this compound is designed to be a potent ENPP1 inhibitor, the possibility of off-target activity should be considered, especially at higher concentrations. Potential off-targets could include:
-
Other ENPP Family Members: Inhibition of other ENPP family members, such as ENPP2 (autotaxin) or ENPP3, could lead to unintended biological consequences.[3] For instance, inhibiting ENPP2 can interfere with lysophosphatidic acid (LPA) signaling.[3]
-
Purinergic Receptors: Given that ENPP1 modulates purinergic signaling by hydrolyzing ATP, off-target effects on P2 purinergic receptors (e.g., P2X and P2Y) might occur.[4][5]
-
Other Phosphodiesterases (PDEs): A broader screening against a panel of related enzymes, such as other phosphodiesterases, can provide a more comprehensive selectivity profile.[3]
To experimentally assess selectivity, one can perform in vitro enzymatic assays against recombinant ENPP family members and other related enzymes to determine IC50 values and establish a selectivity ratio.[3]
Q4: What are the best practices for preparing and storing this compound?
A4: Proper handling of this compound is crucial for maintaining its activity and ensuring reproducible results.
-
Solubility: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). To enhance solubility, sonication or gentle warming can be applied. It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[6][7]
-
Storage of Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution in DMSO at -80°C (stable for up to a year). For shorter periods, -20°C is acceptable (stable for up to a month).[6]
-
In Vivo Formulations: For animal studies, specific formulations are required. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is advisable to prepare these solutions fresh on the day of use.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for representative ENPP1 inhibitors. While specific data for this compound may be limited in the public domain, these tables provide an expected range of potencies.
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Inhibitor | Target | IC50 | Assay Condition | Reference |
| Enpp-1-IN-14 | Human ENPP1 | 32.38 nM | Recombinant enzyme | [8] |
| Enpp-1-IN-20 | ENPP1 | 0.09 nM | Enzymatic assay | [9][10] |
| Enpp-1-IN-21 | ENPP1 | 0.45 µM | Enzymatic assay | [11] |
| Enpp-1-IN-19 | ENPP1 | 68 nM | cGAMP hydrolysis | [9] |
Table 2: Cell-Based Assay Performance of a Representative ENPP1 Inhibitor
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| Enpp-1-IN-20 | Cell-based | STING activation | 8.8 nM | [9][10] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate key signaling pathways and experimental procedures relevant to this compound research.
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular 2'3'-cGAMP.
Caption: A generalized workflow for an in vitro ENPP1 enzymatic inhibition assay.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1 (rhENPP1).
Materials:
-
Recombinant human ENPP1
-
This compound
-
2',3'-cGAMP (substrate)
-
Assay Buffer (e.g., Tris-HCl with MgCl₂ and ZnCl₂)
-
AMP-Glo™ Assay System (Promega)
-
96-well white assay plates
-
DMSO
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Assay Plate Setup: Add the assay buffer to all wells. Add the this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the diluted rhENPP1 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 2',3'-cGAMP to each well. The final concentration of cGAMP should be at or near its Km for ENPP1.[1]
-
Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of the enzyme kinetics.[1]
-
Detection: Stop the reaction and detect the amount of AMP produced using the AMP-Glo™ Assay System according to the manufacturer's instructions. This typically involves a two-step addition of reagents to convert AMP to ATP, followed by a luciferase-based detection of ATP.[1]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.[13]
Protocol 2: Cell-Based STING Activation Assay
This protocol describes how to measure the activation of the STING pathway in a reporter cell line following treatment with this compound.
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen) or other suitable reporter cell line
-
Cell culture medium and supplements
-
This compound
-
2',3'-cGAMP (optional, as an exogenous substrate)
-
96-well cell culture plates
-
Luciferase detection reagent
Procedure:
-
Cell Seeding: Seed the reporter cells (e.g., THP-1 Dual™ cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
(Optional) Substrate Addition: To ensure substrate availability for ENPP1, a suboptimal concentration of exogenous 2'3'-cGAMP can be added.[14]
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.[14]
-
Reporter Gene Assay: Harvest the cell culture supernatant or lyse the cells, depending on the reporter system (e.g., secreted luciferase or intracellular luciferase).
-
Detection: Measure the reporter activity (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the fold-induction of the reporter signal against the inhibitor concentration to determine the EC50 value.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Refining Enpp-1-IN-26 Treatment Protocols
Welcome to the technical support center for Enpp-1-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during experiments with this potent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor.
Disclaimer: Publicly available, peer-reviewed quantitative data specifically for this compound is limited. Information for Enpp-1-IN-5, which is described in patent literature, and other well-characterized ENPP1 inhibitors such as ISM5939 and STF-1623, is provided here as a reference.[1] Researchers are strongly encouraged to perform their own validation and optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of ENPP1, a type II transmembrane glycoprotein (B1211001) that negatively regulates the cGAS-STING pathway.[2] ENPP1 hydrolyzes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is a key activator of the STING (Stimulator of Interferon Genes) pathway.[3] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to increased STING activation, enhanced type I interferon signaling, and subsequent anti-tumor immune responses.[2][3]
Q2: In which cell lines can I test the activity of this compound?
A2: The choice of cell line is critical and depends on your research question. For cancer immunology studies, syngeneic murine cell lines are recommended for their suitability in in vivo studies in immunocompetent mice. Recommended cell lines include:
-
CT26 (Colon Carcinoma): Responds to ENPP1 inhibition, especially in combination with immune checkpoint blockade.
-
MC38 (Colon Adenocarcinoma): A widely used model in immuno-oncology that shows tumor growth inhibition with ENPP1 inhibitor treatment.
-
4T1 (Mammary Carcinoma): A model for triple-negative breast cancer used to evaluate the anti-metastatic effects of ENPP1 inhibitors.
For in vitro STING activation assays, human monocytic cell lines like THP-1 are commonly used as they possess a functional cGAS-STING pathway.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are crucial to maintain the stability and activity of the compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
-
Stock Solution (in DMSO): Prepare a concentrated stock solution in high-purity, anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
Working Solution: Prepare fresh from the stock solution for each experiment and avoid long-term storage of diluted solutions.[5]
-
Light Exposure: Protect the compound from light, as some related chemical structures have shown photosensitivity.[5]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound and other ENPP1 inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected potency (high IC50/EC50) in in vitro enzymatic assays. | Compound Solubility: The inhibitor may have limited solubility in aqueous assay buffers.[6] | Ensure the final DMSO concentration is low and consistent. If precipitation is observed, consider a different buffer system or adding a non-ionic detergent like Tween-80.[6] |
| Enzyme Activity: The recombinant ENPP1 may have low specific activity.[6] | Verify the enzyme concentration and ensure it is within the linear range of the assay. Use a fresh aliquot of the enzyme if activity is questionable.[6] | |
| Substrate Concentration: The substrate concentration (e.g., cGAMP, ATP) can influence the apparent IC50.[6] | Ensure the substrate concentration is appropriate for the assay format, typically at or below the Km for competitive inhibitors.[6] | |
| Assay Buffer Composition: ENPP1 activity is dependent on divalent cations (Zn²⁺ and Ca²⁺).[6] | Confirm that the assay buffer contains optimal concentrations of these ions. Chelating agents like EDTA will inhibit enzyme activity.[6] | |
| Inconsistent results in cell-based STING activation assays. | ENPP1 Expression: The cell line may have low or no endogenous ENPP1 expression.[6] | Verify ENPP1 expression levels in your chosen cell line via qPCR or Western blot.[6] |
| STING Pathway Integrity: The cell line may have a non-functional STING pathway.[6] | Ensure the cell line has a functional STING signaling pathway, as some cancer cell lines have mutations or epigenetic silencing of key components.[6] | |
| Compound Stability: The inhibitor may be unstable in cell culture media over the experiment's duration.[6] | Consider the stability of the compound in your specific media and experimental timeframe. | |
| Poor bioavailability or precipitation in in vivo experiments. | Improper Formulation: The order of solvent addition is critical for maintaining solubility.[6] | When using co-solvents, first dissolve the compound in DMSO, followed by PEG300, then Tween 80, and finally the aqueous component. Sonication can aid dissolution.[6] |
| Formulation Instability: The prepared formulation may not be stable for long periods. | Prepare the formulation fresh before each use.[6] |
Quantitative Data Summary
The potency of ENPP1 inhibitors can vary depending on the specific compound and assay conditions. The following table summarizes reported potency values for several well-characterized ENPP1 inhibitors to provide a reference for expected efficacy.
| Compound | Assay Type | Substrate | Potency (IC50/Ki) | Reference |
| ISM5939 | Enzymatic Assay | 2',3'-cGAMP | 0.63 nM (IC50) | [7][8][9] |
| Enzymatic Assay | ATP | 9.28 nM (IC50) | [7] | |
| Cellular Assay (MDA-MB-231) | - | 330 nM (EC50) | [8][9] | |
| STF-1623 | In vitro (purified mouse ENPP1) | ³²P-cGAMP | 16 nM (Ki,app) | [10] |
| In cells (human ENPP1) | cGAMP | 68 nM (IC50) | [10] | |
| Human ENPP1 | - | 0.6 nM (IC50) | [11] | |
| Mouse ENPP1 | - | 0.4 nM (IC50) | [11] | |
| OC-1 | Enzymatic Assay | N/A | < 10 nM (Ki) | [4] |
| Phosphonate Series | Enzymatic Assay | 5 µM cGAMP | < 2 - 33 nM (Ki) | [4] |
Signaling Pathways and Experimental Workflows
ENPP1-cGAS-STING Signaling Pathway
The following diagram illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action of ENPP1 inhibitors.
Caption: ENPP1 negatively regulates the cGAS-STING pathway.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for the preclinical evaluation of an ENPP1 inhibitor.
Caption: A typical workflow for ENPP1 inhibitor development.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common experimental issues.
Caption: A troubleshooting decision tree for ENPP1 inhibitor experiments.
Detailed Experimental Protocols
Protocol 1: In Vitro ENPP1 Enzymatic Activity Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant ENPP1.
Principle: This assay measures the hydrolysis of a fluorogenic or colorimetric substrate by recombinant ENPP1 in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human or mouse ENPP1
-
ENPP1 substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorogenic equivalent)
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, 500 µM CaCl₂, 10 µM ZnCl₂, pH 9.0[12]
-
This compound
-
DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.
-
Add a fixed concentration of recombinant ENPP1 to each well of the microplate.
-
Add the diluted inhibitor to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction (if necessary, depending on the substrate) and measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based cGAMP Degradation Assay
Objective: To determine the cellular potency (EC50) of this compound in preventing the degradation of extracellular cGAMP.
Materials:
-
A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231)[8][9]
-
Cell culture medium
-
This compound
-
2'3'-cGAMP
-
Serum-free medium
-
96-well cell culture plate
-
cGAMP ELISA kit or LC-MS/MS for quantification
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells twice with serum-free media.
-
Add fresh serum-free media containing serial dilutions of this compound.
-
Pre-incubate for 30 minutes at 37°C.
-
Add a known concentration of 2'3'-cGAMP (e.g., 1 µM) to the media.
-
Incubate for 2-4 hours at 37°C.
-
Collect the supernatant.
-
Quantify the remaining 2'3'-cGAMP in the supernatant using an ELISA kit or LC-MS/MS.
-
Calculate the concentration of this compound required to protect 50% of the initial cGAMP from degradation to determine the EC50.
Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other therapies.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
This compound formulated for oral gavage or another appropriate route of administration
-
Vehicle control
-
(Optional) Anti-PD-1 or anti-PD-L1 antibody
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10⁶ CT26 cells into the flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, Combination).
-
Administer treatments as scheduled for a predefined period (e.g., 2-3 weeks).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, tumors can be harvested for pharmacodynamic and immune cell infiltration analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. STF-1623 (ENPP1 inhibitor 32) | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of ENPP1-IN-26
Welcome to the technical support center for ENPP1-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of ENPP1-IN-26 and to answer frequently asked questions. By understanding and mitigating these effects, you can ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for ENPP1-IN-26?
A1: The most probable off-targets for ENPP1 inhibitors like ENPP1-IN-26 are other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family due to the structural similarity in their catalytic domains.[1] Key potential off-targets include ENPP2 (autotaxin) and ENPP3.[1] Given that ENPP1 hydrolyzes ATP to modulate purinergic signaling, there is also a possibility of off-target effects on various purinergic receptors (e.g., P2X and P2Y receptors), particularly for nucleotide-based inhibitors.[1]
Q2: We are observing unexpected cellular phenotypes that don't seem to be related to STING pathway activation. What could be the cause?
A2: ENPP1 is involved in multiple physiological processes beyond its role as a negative regulator of the cGAS-STING pathway.[2] Unforeseen phenotypes could arise from the inhibition of ENPP1's other functions or from off-target effects. For example, ENPP1 plays a role in insulin (B600854) signaling, and its inhibition might lead to metabolic changes.[2] It is also a key regulator of purinergic signaling through ATP hydrolysis, which can impact a wide array of cellular activities, including proliferation, migration, and apoptosis.[2]
Q3: How can we confirm that ENPP1-IN-26 is engaging with ENPP1 inside our cells?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of an inhibitor to its target protein within intact cells.[2][3] This method is based on the principle that the binding of a ligand, such as an inhibitor, can increase the thermal stability of the target protein.[3] An increase in the melting temperature of ENPP1 in the presence of ENPP1-IN-26 would be strong evidence of target engagement.
Q4: What is the best way to experimentally assess the selectivity of ENPP1-IN-26?
A4: A multi-tiered approach is recommended. Start with in vitro enzymatic assays against recombinant ENPP family members (e.g., ENPP2, ENPP3) to determine IC50 values and calculate a selectivity ratio.[4] Following this, a broader screening against a panel of related enzymes, such as other phosphodiesterases and ectonucleotidases, can provide a more comprehensive selectivity profile.[4] For an unbiased, proteome-wide view, techniques like proteomic profiling can be employed.
Troubleshooting Guides
Unexpected Experimental Outcomes
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for ENPP1-IN-26 between different assays. | - Different Substrates: Potency can vary depending on whether ATP or cGAMP is used as the substrate. - Assay Conditions: Variations in pH, temperature, or buffer composition can affect inhibitor activity. - Enzyme Source: Recombinant versus cellular ENPP1 can yield different results due to factors like cell permeability and presence of endogenous substrates. | - Standardize the substrate and assay conditions across all experiments. - Perform head-to-head comparisons of inhibitor potency with all relevant substrates. - Validate findings from biochemical assays in a relevant cellular model. |
| High levels of cytotoxicity observed at effective concentrations. | - Off-target kinase inhibition: The inhibitor may be affecting kinases essential for cell survival. - On-target toxicity: Inhibition of ENPP1-mediated purinergic signaling can lead to an accumulation of extracellular ATP, which can be cytotoxic to some cell types. | - Perform a kinome-wide selectivity screen to identify unintended kinase targets. - Test structurally unrelated ENPP1 inhibitors to see if the cytotoxicity is a common on-target effect. - Titrate the inhibitor concentration to find the lowest effective dose with minimal toxicity. |
| Unexpected changes in cell migration or proliferation. | - Inhibition of ENPP2 (autotaxin): This can interfere with lysophosphatidic acid (LPA) signaling, which is involved in cell migration and proliferation.[1] | - Perform a dose-response curve to assess if the effect is dose-dependent. - Use a structurally distinct ENPP1 inhibitor as a control to differentiate on-target from off-target effects. - Directly measure the inhibitor's activity against ENPP2. |
Quantitative Data for ENPP1 Inhibitor Selectivity
As of the latest available information, a detailed public selectivity profile for ENPP1-IN-26 is not available. The following table provides an example of how selectivity data for an ENPP1 inhibitor is typically presented, using data for a representative inhibitor. Researchers are strongly encouraged to perform their own selectivity profiling to fully characterize the activity of ENPP1-IN-26 in their experimental systems.
| Target | Inhibitor | IC50 / Ki | Selectivity vs. ENPP3 | Reference |
| human ENPP1 | STF-1623 | IC50: 0.6 nM | >1000-fold (estimated) | [3] |
| mouse ENPP1 | STF-1623 | IC50: 0.4 nM | - | [3] |
| human ENPP3 | STF-1623 | IC50: >1000 nM (estimated) | - | [3] |
| human ENPP1 (cGAMP hydrolysis) | RBS2418 | Ki: 0.14 nM | Data not publicly available, described as "selective" | [3] |
| human ENPP1 (ATP hydrolysis) | RBS2418 | Ki: 0.13 nM | Data not publicly available, described as "selective" | [3] |
Experimental Protocols
Protocol 1: In Vitro ENPP Family Selectivity Assay
Objective: To determine the selectivity of ENPP1-IN-26 against other ENPP family members (e.g., ENPP2 and ENPP3) by measuring IC50 values.
Materials:
-
Recombinant human ENPP1, ENPP2, and ENPP3 enzymes
-
ENPP1-IN-26
-
Substrate (e.g., ATP or a fluorogenic substrate)
-
Assay buffer
-
Detection reagent (e.g., Transcreener® AMP²/GMP² Assay)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of ENPP1-IN-26 in DMSO.
-
In a 384-well plate, add the inhibitor dilutions to the assay buffer.
-
Add the respective recombinant enzyme (ENPP1, ENPP2, or ENPP3) to each well.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time for signal development.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of ENPP1-IN-26 to ENPP1 in intact cells.
Materials:
-
Cells expressing ENPP1
-
Cell culture medium
-
ENPP1-IN-26
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Anti-ENPP1 antibody
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with ENPP1-IN-26 or DMSO for 1 hour at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by Western blotting using an anti-ENPP1 antibody.
-
Quantify the band intensities and plot the amount of soluble ENPP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ENPP1-IN-26 indicates target engagement.[3]
Protocol 3: Proteomic Profiling to Identify Off-Targets
Objective: To identify the proteome-wide targets of ENPP1-IN-26 in an unbiased manner.
Materials:
-
Cells of interest
-
ENPP1-IN-26
-
Lysis buffer
-
Affinity matrix (e.g., beads) coupled with a broad-spectrum kinase inhibitor or an analog of ENPP1-IN-26
-
Mass spectrometer
Procedure:
-
Treat cells with either ENPP1-IN-26 or a vehicle control.
-
Lyse the cells and incubate the lysates with the affinity matrix to enrich for interacting proteins.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixtures by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that show differential binding in the ENPP1-IN-26 treated sample compared to the control. These proteins are potential off-targets.
Visualizations
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Technical Support Center: Mitigating ENPP1-IN-26 Toxicity in Animal Models
Disclaimer: This technical support guide provides recommendations for mitigating potential toxicity associated with the ENPP1 inhibitor, ENPP1-IN-26, in animal models. The information presented is based on the known mechanisms of ENPP1 inhibition and data from preclinical studies of other ENPP1 inhibitors. As specific toxicity data for ENPP1-IN-26 is not publicly available, these guidelines should be considered as a starting point. Researchers are strongly encouraged to perform their own comprehensive dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ENPP1-IN-26?
A1: ENPP1-IN-26 is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a transmembrane enzyme that plays a crucial role in hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1] In the context of immuno-oncology, ENPP1 is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system.[2] ENPP1 degrades the cyclic dinucleotide 2'3'-cGAMP, which is a potent activator of the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, ENPP1-IN-26 prevents the degradation of cGAMP, leading to enhanced STING activation and a subsequent anti-tumor immune response.
Q2: What are the potential on-target toxicities associated with ENPP1 inhibition in animal models?
A2: Based on the physiological roles of ENPP1, potential on-target toxicities from its inhibition can be anticipated. These may include:
-
Immune-related adverse events: Hyperactivation of the STING pathway could lead to an excessive inflammatory response, potentially causing cytokine release syndrome or autoimmune-like phenomena.[3][4]
-
Disorders of bone and mineral metabolism: ENPP1 is crucial for maintaining the balance of pyrophosphate, a key inhibitor of mineralization.[3] Long-term inhibition could theoretically lead to abnormal soft tissue calcification or altered bone mineralization.
-
Metabolic disturbances: ENPP1 has been implicated in insulin (B600854) signaling.[1][3] Inhibition might affect glucose metabolism.
-
Cardiovascular effects: Disruption of nucleotide signaling pathways could have unforeseen cardiovascular consequences.[3]
Q3: Are there any known off-target toxicities of ENPP1 inhibitors?
A3: The specificity of ENPP1-IN-26 for ENPP1 versus other ectonucleotidases (e.g., ENPP2, ENPP3) or purinergic receptors is a critical determinant of its off-target toxicity profile.[5] Off-target effects could manifest in unexpected signaling pathway alterations. A thorough in-vitro profiling against a panel of related enzymes and receptors is recommended to assess the selectivity of ENPP1-IN-26.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with ENPP1-IN-26.
Issue 1: Observed signs of systemic inflammation in treated animals (e.g., weight loss, ruffled fur, lethargy).
-
Possible Cause: Excessive STING pathway activation leading to a systemic inflammatory response.
-
Troubleshooting Steps:
-
Dose-Response Optimization: The most common cause of toxicity is a dose that is too high.[6] Conduct a dose-titration study to identify the minimum effective dose with an acceptable safety profile. Start with a broad range of doses and monitor for both efficacy and signs of toxicity.
-
Modified Dosing Schedule: Consider less frequent dosing or intermittent dosing schedules to allow for periods of recovery from immune stimulation.
-
Biomarker Monitoring: Routinely monitor plasma levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) to quantify the level of systemic inflammation.
-
Supportive Care: Provide supportive care to affected animals, such as supplemental nutrition and hydration, as advised by veterinary staff.
-
Issue 2: Abnormal findings in blood chemistry or hematology.
-
Possible Cause: On-target or off-target effects on hematopoietic or metabolic systems.
-
Troubleshooting Steps:
-
Establish Baseline Values: Collect blood samples from vehicle-treated control animals at multiple time points to establish a robust baseline.
-
Comprehensive Panel Analysis: At the end of the study (and potentially at interim time points), perform a comprehensive analysis of blood chemistry (including markers of liver and kidney function, and glucose levels) and a complete blood count (CBC).
-
Histopathological Examination: Conduct a thorough histopathological examination of key organs (liver, kidney, spleen, bone marrow) to identify any microscopic changes.
-
Issue 3: Evidence of ectopic calcification in tissues upon histological analysis.
-
Possible Cause: Long-term disruption of pyrophosphate homeostasis due to sustained ENPP1 inhibition.
-
Troubleshooting Steps:
-
Duration of Study: Be mindful of the study duration. This is more likely to be a concern in chronic, long-term studies.
-
Specialized Staining: Use specific histological stains for calcium deposits (e.g., Alizarin Red S, von Kossa) in tissues of interest, particularly the aorta and kidneys.
-
Plasma PPi Levels: If possible, measure plasma pyrophosphate levels to assess the pharmacodynamic effect of ENPP1-IN-26 on its target.
-
Data Presentation
Table 1: Potential Toxicities of ENPP1 Inhibitors and Mitigation Strategies
| Potential Toxicity | Organ System | Potential Mitigation Strategies | Monitoring Parameters |
| Systemic Inflammation | Immune | Dose optimization, modified dosing schedule, supportive care | Body weight, clinical signs, plasma cytokine levels (IFN-β, TNF-α, IL-6) |
| Hematological Abnormalities | Hematopoietic | Dose optimization | Complete Blood Count (CBC) |
| Hepatic/Renal Dysfunction | Liver/Kidney | Dose optimization, compound purity verification | Serum chemistry (ALT, AST, BUN, Creatinine), histopathology |
| Ectopic Calcification | Cardiovascular, Renal | Shorter study duration, dose optimization | Histopathology with special stains for calcium, plasma PPi levels |
| Metabolic Dysregulation | Endocrine | Dose optimization | Blood glucose levels |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 or BALB/c mice).
-
Group Allocation: Assign animals to several dose groups of ENPP1-IN-26 and a vehicle control group (n=3-5 per group).
-
Dose Selection: Choose a range of doses based on in vitro potency (e.g., starting from a dose projected to achieve the in vitro IC50 in plasma).
-
Administration: Administer ENPP1-IN-26 via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight and clinical observations (e.g., posture, activity, fur condition) daily.
-
At the end of the study, collect blood for CBC and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or severe clinical signs).
Protocol 2: Monitoring of Plasma Cytokines
-
Sample Collection: Collect blood from animals at specified time points post-treatment (e.g., 2, 6, 24 hours) via an appropriate method (e.g., retro-orbital sinus, tail vein).
-
Plasma Preparation: Process the blood to isolate plasma and store at -80°C until analysis.
-
Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs to quantify the levels of key inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6).
-
Data Analysis: Compare cytokine levels in treated groups to the vehicle control group.
Visualizations
Caption: ENPP1-IN-26 inhibits ENPP1, preventing cGAMP degradation and enhancing STING-mediated immunity.
References
- 1. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Experimental Controls for ENPP1-IN-26 Studies
Welcome to the technical support center for ENPP1-IN-26 and related ENPP1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing experimental controls and troubleshooting common issues encountered during their studies. The following information is presented in a question-and-answer format to directly address specific challenges.
Disclaimer: Specific quantitative data and protocols for a compound designated "ENPP1-IN-26" are not extensively available in the public domain. The information, protocols, and data presented herein are a consolidation of best practices and published data for other potent, selective small-molecule ENPP1 inhibitors and should be adapted and optimized for your specific experimental setup.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges that may arise during experiments with ENPP1 inhibitors like ENPP1-IN-26.
Q1: I am observing lower than expected potency (high IC50/EC50) for my ENPP1 inhibitor in an in vitro enzymatic assay. What are the possible causes?
A1: Several factors can contribute to lower than expected potency in an enzymatic assay. Consider the following troubleshooting steps:
-
Compound Solubility: Ensure ENPP1-IN-26 is fully dissolved. Limited solubility in aqueous assay buffers can lead to inaccurate results. The final concentration of the solvent (e.g., DMSO) should be low and consistent across all wells. If precipitation is observed, consider adjusting the buffer composition.
-
Enzyme Activity: The concentration and specific activity of the recombinant ENPP1 enzyme are critical. Verify the enzyme concentration and ensure it is within the linear range of the assay. It is advisable to use a fresh aliquot of the enzyme if its activity is .
-
Substrate Concentration: The concentration of the substrate (e.g., cGAMP, ATP) relative to its Michaelis constant (Km) will influence the apparent IC50. Ensure the substrate concentration is appropriate for the assay format, typically at or below the Km for competitive inhibitors.
-
Assay Buffer Composition: ENPP1 activity is dependent on divalent cations such as Zn²⁺ and Ca²⁺. Confirm that the assay buffer contains optimal concentrations of these ions. Conversely, chelating agents like EDTA will inhibit enzyme activity.
-
Incubation Time and Temperature: Ensure that the incubation time is sufficient for the enzymatic reaction to proceed but not so long that substrate depletion occurs in the control wells. Maintain a consistent temperature throughout the experiment.[1]
-
Assay pH: ENPP1 activity is pH-dependent, with optimal activity often observed at a more alkaline pH (around 9.0) in some assay formats. However, for physiological relevance, assays at pH 7.4 are also crucial.[2][3] Inconsistent pH between experiments can significantly impact results.
Q2: My cell-based STING pathway activation results are inconsistent or show a weak response to the ENPP1 inhibitor. What should I check?
A2: Inconsistent results in cell-based STING activation assays can be due to several factors related to both the compound and the cells:
-
Endogenous ENPP1 Expression: The level of ENPP1 expression in your chosen cell line is crucial. Cell lines with low or no ENPP1 expression will not show a significant response to an ENPP1 inhibitor. Verify ENPP1 expression levels via qPCR or Western blot.
-
STING Pathway Integrity: Confirm that the cell line has a functional STING signaling pathway. Some cancer cell lines may have mutations or epigenetic silencing of key pathway components like cGAS or STING.
-
Cell Permeability of the Inhibitor: If the experimental design relies on inhibiting intracellular ENPP1, the inhibitor must be cell-permeable. The permeability of ENPP1-IN-26 should be confirmed if not already known.
-
cGAMP Production and Export: The effect of an ENPP1 inhibitor is dependent on the presence of its substrate, cGAMP. If the cells are not producing and exporting sufficient levels of cGAMP, the inhibitor will have a diminished effect. Consider stimulating cells with DNA-damaging agents to induce cGAS activation and cGAMP production.[4]
-
Off-Target Effects: At higher concentrations, off-target effects of the inhibitor could interfere with cell signaling pathways, leading to unexpected results.[5]
Q3: We are observing conflicting results between our biochemical and cellular assays for the ENPP1 inhibitor. What could be the reason?
A3: Discrepancies between biochemical and cellular assay data are not uncommon. Potential reasons include:
-
Cellular Environment Complexity: In a cellular context, factors such as inhibitor permeability, metabolism, efflux by cellular pumps, and the presence of endogenous substrates and binding proteins can influence the apparent potency of the inhibitor.[2]
-
Substrate Specificity: ENPP1 can hydrolyze various substrates, including ATP and cGAMP.[2] An inhibitor's potency might differ depending on the substrate used in the assay. Ensure consistency in the substrate used or perform head-to-head comparisons.
-
Source of ENPP1: The IC50 can vary depending on whether you are using recombinant ENPP1 or measuring its activity in a cellular context.[2]
Quantitative Data Summary
While specific IC50/EC50 values for ENPP1-IN-26 are not publicly available, the following table presents representative data for other well-characterized ENPP1 inhibitors to provide a comparative context.
| Inhibitor | Target | Assay Type | Substrate | Potency (IC50/Ki) | Reference |
| LCB33 | ENPP1 | Enzymatic | pNP-TMP | 0.9 pM | [6] |
| Enzymatic | cGAMP | 1 nM | [6] | ||
| STF-1623 | human ENPP1 | Enzymatic | cGAMP | 0.6 nM | [7] |
| mouse ENPP1 | Enzymatic | cGAMP | 0.4 nM | [7] | |
| QS1 | ENPP1 | Enzymatic (pH 9) | ATP | 36 nM | [3] |
| ENPP1 | Enzymatic (pH 7.4) | cGAMP | 1.6 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for your specific experimental conditions and the properties of ENPP1-IN-26.
Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1 enzyme.
Materials:
-
Recombinant human or mouse ENPP1 enzyme
-
ENPP1-IN-26
-
Substrate: 2',3'-cGAMP or ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂
-
Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of ENPP1-IN-26 in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the diluted inhibitor.
-
Add recombinant ENPP1 to each well to a final concentration within the linear range of the assay.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 2',3'-cGAMP at a concentration near its Km).
-
Incubate for 60 minutes at 37°C. The reaction time should be within the linear range.
-
Stop the reaction and measure the product formation (AMP/GMP) using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[5][8]
Protocol 2: Cell-Based STING Activation Assay
This protocol measures the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.
Materials:
-
THP1-Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system)
-
Cell Culture Medium: RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin
-
ENPP1-IN-26
-
2',3'-cGAMP
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
96-well plates
Procedure:
-
Seed THP1-Dual™ cells in a 96-well plate at a density of approximately 100,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of ENPP1-IN-26 for 1-2 hours prior to stimulation.
-
Stimulate the cells by adding a suboptimal concentration of 2',3'-cGAMP. This concentration should be empirically determined to provide a window for observing enhancement.
-
Include appropriate controls: untreated cells, cells with cGAMP only, and cells with the inhibitor only.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Collect a small aliquot of the cell supernatant.
-
Measure the luciferase activity by adding the detection reagent according to the manufacturer's instructions and reading the luminescence on a plate reader.
-
The fold-increase in luciferase activity in the presence of the inhibitor compared to cGAMP alone indicates the potentiation of STING signaling.
Visualizations
ENPP1-cGAS-STING Signaling Pathway
The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and the mechanism of action for an ENPP1 inhibitor.
Caption: ENPP1 negatively regulates the cGAS-STING pathway by degrading extracellular cGAMP.
Experimental Workflow for Troubleshooting In Vitro Potency
This diagram outlines a logical workflow for troubleshooting issues with lower than expected potency in in vitro enzymatic assays.
Caption: A decision tree for troubleshooting low potency in ENPP1 inhibitor enzymatic assays.
Logical Relationship for Off-Target Considerations
This diagram illustrates the key considerations for investigating potential off-target effects of an ENPP1 inhibitor.
Caption: Key potential off-target families for consideration when evaluating ENPP1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating ENPP1 Inhibition: A Comparative Guide for Researchers
A detailed guide for researchers, scientists, and drug development professionals on validating the inhibitory effect of small molecules on Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This guide provides an objective comparison of several known ENPP1 inhibitors, supported by experimental data and detailed protocols.
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological and pathological processes.[1][2] It is a key regulator of purinergic signaling by hydrolyzing extracellular nucleotides like ATP.[3][4] More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) innate immunity pathway.[1][2] ENPP1 hydrolyzes the STING ligand 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening anti-tumor immune responses.[3][5] This function has positioned ENPP1 as a promising therapeutic target for cancer immunotherapy.[2][6]
This guide focuses on the validation of ENPP1 inhibitors. While this report was intended to focus on a compound designated "Enpp-1-IN-26," no specific public information regarding a compound with this name is available in the searched scientific literature. Therefore, this guide will detail the principles of ENPP1 inhibition using data from representative and well-characterized inhibitors such as Enpp-1-IN-14, Enpp-1-IN-20, and SR-8314.
Comparative Performance of ENPP1 Inhibitors
The inhibitory potency of various compounds against ENPP1 is a critical parameter in drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 / Ki Value (nM) | Assay Type | Reference |
| Enpp-1-IN-14 | Recombinant Human ENPP1 | 32.38 | Not Specified | [7][8][9][10] |
| Enpp-1-IN-20 | ENPP1 | 0.09 | Not Specified | [11][12] |
| ENPP1 | 8.8 | Cell-based Assay | [11][12] | |
| SR-8314 | ENPP1 | Ki = 79 | Not Specified | [2][13][14] |
| Enpp-1-IN-21 | ENPP1 | 450 | Not Specified | [15] |
| ENPP3 | 190 | Not Specified | [15] | |
| STF-1623 | Human ENPP1 | 0.6 | Not Specified | [16] |
| Mouse ENPP1 | 0.4 | Not Specified | [16] | |
| ENPP1 Inhibitor C | ENPP1 | 260 | Cell-free Assay | [17] |
Note: The specific experimental conditions, such as substrate concentration and pH, can influence the apparent IC50/Ki values.
Key Experimental Protocols
Validating the inhibitory effect of a compound on ENPP1 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and functional effects.
In Vitro ENPP1 Enzyme Activity Assay (Colorimetric)
This assay directly measures the enzymatic activity of ENPP1 by quantifying the hydrolysis of a colorimetric substrate.
Objective: To determine the direct inhibitory effect and IC50 value of a test compound on ENPP1 enzymatic activity.
Materials:
-
Recombinant Human ENPP1 (rhENPP-1)
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5
-
Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (p-Nph-5′-TMP)
-
Test compound (e.g., Enpp-1-IN-14)
-
96-well clear plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Dilute rhENPP-1 to a working concentration (e.g., 1 ng/µL) in Assay Buffer.
-
Prepare serial dilutions of the test compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Add the diluted enzyme and the test compound (or vehicle) to the wells of the 96-well plate.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells (e.g., 5 mM final concentration).
-
Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular STING Activation Assay
This protocol assesses the ability of an ENPP1 inhibitor to block endogenous ENPP1 activity in a cellular context, leading to the activation of the downstream STING pathway.
Objective: To confirm that the inhibitor can enhance 2'3'-cGAMP-mediated STING activation in live cells.
Materials:
-
THP1-Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system)
-
Cell Culture Medium: RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin
-
Test compound
-
2'3'-cGAMP
-
Luciferase detection reagent
-
Luminometer plate reader
Procedure:
-
Seed THP1-Dual™ cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells by adding a suboptimal concentration of 2'3'-cGAMP to the wells.
-
Incubate the plate for 18-24 hours to allow for STING activation and reporter gene expression.
-
Measure the luciferase activity in the cell supernatant according to the manufacturer's protocol using a luminometer.
-
Data is analyzed by plotting the fold-change in luciferase activity relative to the vehicle-treated control. An increase in luciferase signal in the presence of the inhibitor indicates successful blockade of ENPP1 and subsequent STING pathway activation.[13][14]
Visualizations
Signaling Pathway
Caption: The role of ENPP1 in the cGAS-STING signaling pathway.
Experimental Workflow
Caption: A generalized workflow for an in vitro ENPP1 inhibitor screening assay.
Logical Relationship of ENPP1 Inhibition
Caption: Comparison of pathway outcomes with and without an ENPP1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Enpp-1-IN-14 - MedChem Express [bioscience.co.uk]
- 8. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. interpriseusa.com [interpriseusa.com]
A Comparative Guide to ENPP1 Inhibitors for Researchers
An Objective Analysis of Enpp-1-IN-26 and Other Leading ENPP1 Inhibitors in Preclinical Development
This guide provides a comprehensive comparison of this compound and other prominent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data to facilitate an objective evaluation of the performance and characteristics of these molecules.
Introduction to ENPP1 Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological and pathological processes. It primarily functions by hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This activity is a key regulator of bone mineralization and insulin (B600854) signaling.
More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a key component of the innate immune system. ENPP1 hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening anti-tumor immune responses. This has positioned ENPP1 as a promising therapeutic target in oncology, with inhibitors being developed to enhance innate immunity against cancer.
This guide will focus on a comparative analysis of several ENPP1 inhibitors, with a particular focus on the novel compound this compound (also referred to as LCB33 in some literature).
Comparative Analysis of ENPP1 Inhibitors
The following sections provide a detailed comparison of this compound and other notable ENPP1 inhibitors based on their potency, selectivity, and available in vivo efficacy data.
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Compound | Target | Assay Substrate | IC50 / Ki | Reference |
| This compound (LCB33) | Human ENPP1 | p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) | IC50: 0.9 pM | [1][2] |
| Human ENPP1 | 2'3'-cGAMP | IC50: 1 nM | [1][2] | |
| STF-1623 | Mouse ENPP1 | 2'3'-cGAMP | Ki: 16 nM | [3] |
| Human ENPP1 (in cells) | 2'3'-cGAMP | IC50: 68 nM | [3] | |
| Enpp-1-IN-5 | Human ENPP1 | Not Specified | Potent inhibitor (specific IC50 not publicly available) | [4] |
| Enpp-1-IN-14 | Human ENPP1 | Not Specified | IC50: 32.38 nM | [5] |
| Enpp-1-IN-21 | Human ENPP1 | Not Specified | IC50: 0.45 µM | [6] |
| ENPP1 Inhibitor C | Human ENPP1 | Not Specified | IC50: 0.26 µM | [7] |
Note: The potency of inhibitors can vary depending on the assay conditions and the substrate used. Direct comparison of absolute values should be made with caution.
Table 2: Selectivity Profile of Selected ENPP1 Inhibitors
| Compound | Selectivity Profile | Reference |
| This compound (LCB33) | Extensive selectivity in PDE and kinase panel assays. | [1] |
| STF-1623 | Highly selective, with kinome interaction mapping showing minimal off-target kinase inhibition. | [3] |
| Enpp-1-IN-21 | Also inhibits ENPP3 with an IC50 of 0.19 µM. | [6] |
| ENPP1 Inhibitor C | Selective for ENPP1 over ENPP2-7 at 10 µM. | [7] |
Table 3: In Vivo Efficacy of Selected ENPP1 Inhibitors
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound (LCB33) | CT-26 syngeneic colorectal cancer mouse model | 5 mg/kg, oral administration | Monotherapy: 39% tumor growth inhibition (TGI). Combination with anti-PD-L1: 72% TGI. | [1] |
| STF-1623 | Panc02 pancreatic cancer mouse model | Not specified | Delays tumor growth as a single agent and synergizes with ionizing radiation. | [3] |
| Enpp-1-IN-14 | Not specified | 50 mg/kg, intraperitoneal, twice daily for 31 days | Significantly inhibits tumor growth. | [5] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical inhibitor screening workflow.
Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
Caption: A typical experimental workflow for the discovery and characterization of ENPP1 inhibitors.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of ENPP1 inhibitors.
ENPP1 Enzyme Inhibition Assay (pNP-TMP Substrate)
-
Principle: This assay measures the hydrolysis of the chromogenic substrate p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) by ENPP1. The product, p-nitrophenol, can be quantified spectrophotometrically.
-
Protocol:
-
Recombinant human ENPP1 is pre-incubated with varying concentrations of the test inhibitor in an assay buffer (e.g., Tris-HCl, pH 9.0, containing MgCl2 and ZnCl2).
-
The enzymatic reaction is initiated by the addition of pNP-TMP.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped, and the absorbance is measured at 405 nm.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
ENPP1 Enzyme Inhibition Assay (2'3'-cGAMP Substrate)
-
Principle: This assay quantifies the inhibition of ENPP1-mediated hydrolysis of its natural substrate, 2'3'-cGAMP. The remaining 2'3'-cGAMP can be detected using various methods, including HPLC-MS or a coupled enzyme assay.
-
Protocol:
-
Recombinant human ENPP1 is incubated with the test inhibitor.
-
2'3'-cGAMP is added to start the reaction.
-
After incubation, the reaction is quenched.
-
The amount of 2'3'-cGAMP remaining or the amount of product (AMP and GMP) formed is quantified by a suitable analytical method.
-
IC50 values are determined from the dose-response curves.
-
Cell-Based STING Activation Assay (THP-1 Dual Reporter Assay)
-
Principle: This assay utilizes a human monocytic cell line (THP-1) engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway leads to the expression and secretion of luciferase, which can be measured.
-
Protocol:
-
THP-1 dual reporter cells are seeded in a 96-well plate.
-
The cells are treated with a fixed concentration of 2'3'-cGAMP in the presence of varying concentrations of the ENPP1 inhibitor.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The luciferase activity in the supernatant is measured using a luciferase assay reagent.
-
EC50 values, the concentration of inhibitor that results in 50% of the maximal STING activation, are calculated.
-
In Vivo Tumor Growth Inhibition Studies
-
Principle: These studies evaluate the anti-tumor efficacy of ENPP1 inhibitors in immunocompetent mice bearing syngeneic tumors.
-
Protocol:
-
Syngeneic tumor cells (e.g., CT-26 colorectal carcinoma) are implanted subcutaneously into the flank of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, inhibitor monotherapy, combination therapy).
-
The ENPP1 inhibitor is administered to the mice according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Conclusion
The landscape of ENPP1 inhibitors is rapidly evolving, with several promising candidates demonstrating potent and selective activity. This compound (LCB33) has emerged as a particularly potent inhibitor with picomolar to low nanomolar activity in biochemical assays and significant in vivo anti-tumor efficacy, especially in combination with immune checkpoint blockade. Other inhibitors such as STF-1623 and Enpp-1-IN-14 also show compelling preclinical data.
The choice of an ENPP1 inhibitor for research or therapeutic development will depend on a variety of factors, including its potency, selectivity, pharmacokinetic properties, and the specific biological question being addressed. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the selection and application of these valuable research tools.
References
Cross-Validation of Enpp-1-IN-26 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of the ENPP1 inhibitor, Enpp-1-IN-26, across various biochemical and cellular assays. While specific quantitative data for this compound is not publicly available, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation of its activity.
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] Inhibition of ENPP1 is a promising strategy for enhancing anti-tumor immunity.[3][4] this compound is a known inhibitor of ENPP1, and its thorough characterization is crucial for its development as a research tool or therapeutic agent.
Comparative Performance of ENPP1 Inhibitors
To provide a benchmark for the expected potency of this compound, the following tables summarize the activity of other known ENPP1 inhibitors in various assays. These tables should be used as a template to be populated with data generated for this compound.
Table 1: Biochemical Assay Data for ENPP1 Inhibitors
| Inhibitor | Target | Assay Type | Substrate | IC50 / Ki | Reference |
| Enpp-1-IN-21 | ENPP1/ENPP3 | Biochemical | Not Specified | IC50: 0.45 µM (ENPP1), 0.19 µM (ENPP3) | [5] |
| Enpp-1-IN-4 | ENPP1 | Enzymatic | pNP-TMP | IC50: 0.188 µM | [6] |
| ZXP-8202 | ENPP1 | Cellular Enzymatic | Not Specified | EC50: 0.02 µM | [6] |
| STF-1623 | ENPP1 | STING Activation | HT-DNA | EC50: 0.3 µM | [6] |
Table 2: Cellular Assay Data for ENPP1 Inhibitors
| Inhibitor | Assay Type | Cell Line | Substrate/Stimulus | EC50 (µM) | Reference |
| Enpp-1-IN-4 | Cellular Inhibition | MDA-MB-231 | pNP-TMP | 0.732 | [6] |
| ZXP-8202 | STING Activation | MDA-MB-231 / THP-1 | cGAMP | 0.01 | [6] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches, the following diagrams illustrate the ENPP1-STING signaling pathway and a general workflow for inhibitor characterization.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of ENPP-1 Inhibition and STING Agonism: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent strategies for activating the STIMULATOR of interferon genes (STING) pathway: inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) using inhibitors like Enpp-1-IN-26, and direct activation using STING agonists. This analysis is supported by experimental data and detailed methodologies for key assays to inform the selection of appropriate therapeutic and research strategies.
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response, primarily through the production of type I interferons (IFNs).[1][2] Consequently, pharmacological activation of this pathway has emerged as a promising approach in cancer immunotherapy.[3] Two primary strategies to achieve this are the direct activation of the STING protein with agonists and the inhibition of ENPP-1, a key negative regulator of the pathway.
ENPP-1 is a type II transmembrane glycoprotein (B1211001) that hydrolyzes the STING ligand, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), thereby suppressing anti-tumor immunity.[2][4][5] Small molecule inhibitors of ENPP-1 block this hydrolysis, leading to an accumulation of endogenous cGAMP and subsequent STING activation.[4] In contrast, STING agonists are molecules designed to directly bind to and activate the STING protein, mimicking its natural ligand.[1]
This guide will delve into a comparative analysis of these two approaches, presenting quantitative data, outlining experimental protocols, and visualizing the key signaling pathways.
Performance Comparison: ENPP-1 Inhibitors vs. STING Agonists
The efficacy of both ENPP-1 inhibitors and STING agonists can be quantified by their potency in enzymatic and cell-based assays. For ENPP-1 inhibitors, this is typically represented by the half-maximal inhibitory concentration (IC50) against cGAMP hydrolysis. For STING agonists, the half-maximal effective concentration (EC50) for inducing downstream signaling, such as IFN-β production, is a key metric.
While direct head-to-head studies of this compound and a wide array of STING agonists are limited in publicly available literature, a comparative overview can be compiled from various sources. The following tables summarize the reported potencies of representative compounds from both classes. It is important to note that these values are derived from different studies and experimental conditions may vary, warranting cautious interpretation.
Table 1: Potency of Selected ENPP-1 Inhibitors
| Inhibitor | Target | Reported Potency (IC50/Ki) | Key Findings | Reference |
| Enpp-1-IN-1 | ENPP1 | IC50 = 11 nM | Potent inhibitor that enhances IFN-β transcription in response to cGAMP stimulation. | [6] |
| Enpp-1-IN-14 | ENPP1 | IC50 = 32.38 nM | Potent inhibitor with demonstrated anti-tumor activity in vivo. | [7] |
| Enpp-1-IN-20 | ENPP1 | IC50 = 0.09 nM (enzymatic), 8.8 nM (cell-based) | Exhibits significant potency in both ENPP1 inhibition and STING pathway stimulation in vitro. | [8] |
| ISM5939 | ENPP1 | IC50 < 1 nM | Demonstrates high potency and selectivity, synergizes with anti-PD-1 therapy. | [4][9] |
| SR-8314 | ENPP1 | Ki = 79 nM | Promotes STING activation and shows anti-tumor activity with increased T cell infiltration. | [5] |
Table 2: Potency of Selected STING Agonists
| Agonist | Type | Reported Potency (EC50 for IFN-β Induction) | Key Findings | Reference |
| 2',3'-cGAMP | Natural CDN | ~1.39 µM (for ISG induction) | Endogenous STING ligand, serves as a benchmark. | [10] |
| diABZI | Non-CDN | 130 nM | Over 400-fold more potent than cGAMP in human PBMCs. | [1][11] |
| KAS-08 | Non-CDN | 330 nM (for ISG induction) | Boosts cGAMP-induced type I IFN response. | [10] |
| ADU-S100 | Synthetic CDN | 3.03 µg/mL (IRF3 activation) | Synthetic CDN that has been evaluated in clinical trials. | [12] |
| MSA-2 | Non-CDN | 8.3 µM (hSTING WT) | Orally available non-CDN agonist with in vivo anti-tumor activity. | [1] |
Signaling Pathways
The differential mechanisms of action of ENPP-1 inhibitors and STING agonists are best understood by visualizing their respective roles in the cGAS-STING signaling pathway.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the In Vivo Efficacy of ENPP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of small molecule inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key regulator of the cGAS-STING pathway and a promising target in cancer immunotherapy. While specific in vivo efficacy data for Enpp-1-IN-26 is not publicly available, this document summarizes the performance of other potent ENPP1 inhibitors, offering a valuable resource for researchers in the field. The information presented herein is based on preclinical data and is intended to guide the design and interpretation of in vivo studies for novel ENPP1 inhibitors.
The Role of ENPP1 in the cGAS-STING Pathway
ENPP1 is a transmembrane glycoprotein (B1211001) that negatively regulates the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1] In the tumor microenvironment, cancer cells can release cyclic GMP-AMP (cGAMP), which acts as a second messenger to activate the STING pathway in adjacent immune cells, leading to an anti-tumor immune response.[2] However, many tumors overexpress ENPP1, which hydrolyzes extracellular cGAMP, thereby suppressing this anti-tumor immunity.[2] Inhibition of ENPP1 restores cGAMP levels, reactivating the STING pathway and promoting an inflammatory tumor microenvironment that is more susceptible to immune-mediated killing.[2]
Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition.
Comparative In Vivo Efficacy of ENPP1 Inhibitors
The following table summarizes the in vivo anti-tumor efficacy of several ENPP1 inhibitors based on publicly available preclinical data. This data can serve as a benchmark for evaluating novel inhibitors like this compound.
| Compound/Identifier | Animal Model | Dosage & Administration | Key Findings (Tumor Growth Inhibition - TGI) |
| Unnamed Inhibitor 1 | CT-26 Syngeneic Mouse Model | 25 mg/kg, IV | Monotherapy: 53% TGICombination with anti-PD-L1: 81% TGI[1] |
| Unnamed Inhibitor 2 | CT-26 Syngeneic Mouse Model | 25 mg/kg, Oral | Monotherapy: 39% TGICombination with anti-PD-L1: 86% TGI[1] |
| LCB33 | CT-26 Syngeneic Mouse Model | 5 mg/kg, Oral | Monotherapy: 39% TGICombination with anti-PD-L1: 72% TGI[2] |
| Insilico Medicine Cpd | MC38 Syngeneic Mouse Model | Single dose | 67% TGI[3] |
| STF-1623 | Panc02 Pancreatic & CT26 Colorectal Models | 50 mg/kg or 100 mg/kg, Subcutaneous (daily for 7 days) | Combination with ionizing radiation completely suppressed tumor growth.[4] |
| Compound 31 | 4T1 and CT26 Syngeneic Mouse Models | Not specified | Significant antitumor efficacy without notable toxicity.[5] |
Experimental Protocols
A generalized protocol for evaluating the in vivo efficacy of an ENPP1 inhibitor in a syngeneic mouse model is outlined below. This protocol should be adapted based on the specific characteristics of the inhibitor and the tumor model.
In Vivo Efficacy Study in Syngeneic Mouse Model
1. Animal Model Selection:
-
Utilize syngeneic mouse models with a competent immune system.[2] Commonly used models for immunotherapy studies include:
2. Tumor Cell Implantation:
-
Subcutaneously inject a known number of tumor cells (e.g., 0.5 - 1 x 10^6 cells) into the flank of the mice.[4]
3. Animal Randomization and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., ~90 mm³), randomize the mice into treatment and control groups.[4]
-
Prepare the ENPP1 inhibitor in a suitable vehicle. Common vehicles include:
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[6]
-
-
Administer the inhibitor and vehicle control via the chosen route (e.g., oral gavage, intravenous, or subcutaneous injection) at the specified dose and schedule.[1][2][4]
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
5. Pharmacodynamic and Immune Cell Analysis (Optional):
-
At the end of the study, tumors can be harvested to:
-
Measure intratumoral cGAMP levels to confirm target engagement.[4]
-
Analyze immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.
-
Caption: A typical workflow for an in vivo efficacy study of an ENPP1 inhibitor.
Conclusion
The inhibition of ENPP1 is a promising strategy in cancer immunotherapy, with several small molecule inhibitors demonstrating significant anti-tumor efficacy in preclinical models, particularly in combination with immune checkpoint blockade.[1][2] While in vivo data for this compound is not currently in the public domain, the comparative data and standardized protocols presented in this guide provide a robust framework for its evaluation. Future studies should aim to generate comprehensive in vivo efficacy and pharmacodynamic data for this compound to fully characterize its therapeutic potential.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ENPP1 | Insilico Medicine [insilico.com]
- 4. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Emerging ENPP1 Inhibitors in Immuno-Oncology
A detailed guide for researchers and drug development professionals on the comparative efficacy and experimental validation of novel ENPP1 inhibitors, including a close look at compounds similar to the investigational molecule Enpp-1-IN-26.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical innate immune checkpoint that suppresses anti-tumor immunity.[1] By hydrolyzing the STING (Stimulator of Interferon Genes) pathway agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response to cancer cells.[2][3] This has led to the development of ENPP1 inhibitors as a promising new class of cancer immunotherapies. This guide provides a head-to-head comparison of several key ENPP1 inhibitors, their mechanisms of action, and the experimental protocols used to evaluate their performance. While specific data for this compound is not yet widely available, this guide will focus on its contemporaries to provide a strong comparative framework.
The ENPP1-cGAS-STING Signaling Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections or the genomic instability of cancer cells.[2] Upon binding to DNA, cGAS synthesizes cGAMP, which in turn activates STING. This activation leads to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response.[4] ENPP1 acts as a negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby preventing it from activating STING in neighboring immune cells.[5][6] The inhibition of ENPP1 is designed to increase the concentration of cGAMP in the tumor microenvironment, thus enhancing the anti-tumor immune response.[7]
Quantitative Comparison of ENPP1 Inhibitors
The potency and efficacy of ENPP1 inhibitors are key determinants of their therapeutic potential. The following table summarizes available data for several leading compounds. It is important to note that direct comparisons of IC50 and Ki values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Target | IC50 / Ki | Cell-Based Assay Performance | In Vivo Efficacy | Selectivity |
| SR-8541A | hENPP1 | IC50 = 3.6 nM (Ki=1.9 nM) | Activates STING pathway, promotes immune cell infiltration, and inhibits cancer spheroid growth. | Demonstrates synergistic effect with radiation and preliminary synergy with checkpoint inhibitors in syngeneic tumor mouse models. | Robust selectivity.[8] |
| ISM5939 | ENPP1 | Potent in vitro activity. | Demonstrates robust anti-tumor efficacy in in vivo studies. | Shows efficacy in both MC38 and CT26 syngeneic mice models. | Favorable in vitro ADMET and in vivo pharmacokinetic profiles.[9][10] |
| RBS2418 | ENPP1 | Potent and selective small-molecule inhibitor. | Can potentially have an activating effect on the antitumor innate immune response. | Leads to antitumor responses in adult subjects with advanced or metastatic tumors. | Orally deliverable.[11] |
| STF-1623 | ENPP1 | Cell-impermeable, nontoxic specific inhibitor. | Strong STING activation. | Decreased rate of locoregional failure of breast cancer models treated with surgery and radiation. Effective in multiple mouse models of cancer, including breast, pancreatic, colorectal, and glioblastoma. | Designed to stay on the surface of cancer cells.[11][12] |
| LCB33 | ENPP1 | IC50 = 0.9 pM (pNP-TMP substrate), 1 nM (cGAMP substrate) | Induces STING-mediated type I IFN release in THP-1 dual reporter assay. Induces immune cell penetration into spheroids. | Monotherapy (5 mg/kg) demonstrated a TGI of 39%, and in combination with anti-PD-L1, a TGI of 72% in a CT-26 colorectal syngeneic mouse model. | Extensive selectivity in PDE and kinase panel assays.[13] |
| Unnamed Phosphonate Inhibitor (Compound 32) | ENPP1 | Ki < 2 nM | Active against cGAMP under physiological conditions. | Delays tumor growth in the E0771 breast cancer mouse model. | Excellent physicochemical and pharmacokinetic properties.[14] |
Experimental Protocols
The characterization of ENPP1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor efficacy.
In Vitro ENPP1 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1.
Methodology:
-
Recombinant human or mouse ENPP1 is incubated with the test inhibitor at various concentrations.
-
A substrate, either the physiological substrate 2'3'-cGAMP or a chromogenic substrate like p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP), is added to the reaction.[13]
-
The reaction is allowed to proceed for a set time at 37°C.
-
The product formation is quantified. For cGAMP hydrolysis, this can be done using methods like HPLC or a coupled-enzyme assay that detects the resulting AMP. For pNP-TMP, the release of p-nitrophenol is measured spectrophotometrically.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[14]
Cellular STING Activation Assay
Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.
Methodology:
-
A reporter cell line, such as THP-1 Dual™ cells which contain an IRF-inducible secreted luciferase reporter, is seeded in 96-well plates.
-
Cells are pre-incubated with serial dilutions of the test inhibitor.
-
A suboptimal concentration of exogenous 2'3'-cGAMP is added to stimulate the cells.
-
After incubation for 16-24 hours, the cell culture supernatant is collected.
-
The activity of the secreted luciferase is measured to quantify STING activation.[15]
-
Alternatively, the expression of STING target genes like IFNB1 and CXCL10 can be analyzed by qRT-PCR.[16]
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor alone or in combination with other therapies in an immunocompetent mouse model.
Methodology:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma or E0771 breast cancer cells) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[14][16]
-
Tumor growth is monitored, and when tumors reach a predetermined size (e.g., 80-120 mm³), mice are randomized into treatment groups.[7]
-
Treatment groups may include vehicle control, ENPP1 inhibitor as a monotherapy, and the ENPP1 inhibitor in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).[7]
-
The ENPP1 inhibitor is typically administered orally.[13]
-
Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.[7]
-
The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints can include survival and analysis of the tumor microenvironment through techniques like flow cytometry and immunohistochemistry to assess immune cell infiltration.[7]
Conclusion
The development of potent and selective ENPP1 inhibitors represents a promising new frontier in cancer immunotherapy.[17] While specific data on this compound remains limited, the landscape of similar compounds such as SR-8541A, ISM5939, and LCB33 demonstrates significant progress in this area. These molecules exhibit low nanomolar to picomolar potency, high selectivity, and robust anti-tumor activity in preclinical models, both as monotherapies and in combination with immune checkpoint inhibitors.[8][9][13] The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of new chemical entities targeting the ENPP1-STING axis. As more data becomes available, a direct comparison will be crucial for identifying best-in-class therapeutics to advance into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Grant Details | Paper Digest [paperdigest.org]
- 9. ENPP1 | Insilico Medicine [insilico.com]
- 10. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 11. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ENPP1 Inhibitor Triggers Innate Immunity in Solid Tumors | Technology Networks [technologynetworks.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Unveiling the Specificity of ENPP1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is paramount for the accurate investigation of the cGAS-STING pathway and the development of novel cancer immunotherapies. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway, making it a prime therapeutic target. This guide provides a detailed comparison of available ENPP1 inhibitors, with a focus on Enpp-1-IN-26, to aid in the selection of the most suitable compound for research needs.
ENPP1 dampens the anti-tumor immune response by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), a critical activator of the STING (Stimulator of Interferon Genes) pathway.[1][2] Inhibition of ENPP1 prevents the degradation of extracellular cGAMP, leading to its accumulation and subsequent activation of the STING pathway in immune cells. This, in turn, promotes the production of type I interferons and other pro-inflammatory cytokines, ultimately enhancing the anti-tumor immune response.[1][2] Additionally, ENPP1 is involved in the production of the immunosuppressive molecule adenosine (B11128) through the hydrolysis of ATP.[2][3] Therefore, ENPP1 inhibitors can exert a dual effect by both promoting an inflammatory anti-tumor environment and reducing immunosuppression.
While this compound is available for research, there is a notable lack of publicly available data on its preclinical and clinical performance, making a direct and comprehensive comparison with other investigational agents challenging.[2] This guide, therefore, aims to provide a comparative overview of other key ENPP1 inhibitors to provide context for the evaluation of novel compounds like this compound.
Quantitative Performance Data of ENPP1 Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki) of several small molecule inhibitors against ENPP1. A lower value indicates higher potency. Where available, selectivity against the closely related ectonucleotidase ENPP3 is also included, with a higher selectivity ratio indicating greater specificity for ENPP1.
| Inhibitor | Target | IC50 / Ki | Selectivity vs. ENPP3 | Reference |
| STF-1623 | human ENPP1 | IC50: 0.6 nM | >1000-fold (estimated) | [4] |
| mouse ENPP1 | IC50: 0.4 nM | - | [4] | |
| human ENPP3 | IC50: >1000 nM | [4] | ||
| RBS2418 | human ENPP1 (cGAMP hydrolysis) | Ki: 0.14 nM | Described as "selective" | [4] |
| human ENPP1 (ATP hydrolysis) | Ki: 0.13 nM | Described as "selective" | [4] | |
| Compound 7c | human ENPP1 | Ki: 58 nM | Not specified | [4] |
| SR-8314 | human ENPP1 | Ki: 79 nM | Not specified | [4] |
| STF-1084 | ENPP1 | - | Selective over ENPP2 and alkaline phosphatase (ALP) | [1] |
Note: The lack of publicly available quantitative data for this compound necessitates that researchers perform their own characterization experiments to determine its potency and selectivity.[1]
Experimental Protocols
Determining Inhibitor Potency using the Transcreener® AMP²/GMP² Assay
A widely adopted method for determining the potency of ENPP1 inhibitors is the Transcreener® AMP²/GMP² Assay, a fluorescence polarization (FP)-based immunoassay.[4][5]
Principle: This assay quantifies the AMP and GMP produced by ENPP1-mediated hydrolysis of its substrates, such as ATP or cGAMP.[4][5] The assay utilizes a highly specific antibody that binds to AMP and GMP. A fluorescently labeled tracer (AMP/GMP-Alexa Fluor® 633) is also bound to the antibody, resulting in a high FP signal. When unlabeled AMP or GMP is produced by ENPP1, it competes with the tracer for antibody binding. This displacement of the tracer leads to a decrease in the FP signal, which is proportional to the amount of AMP/GMP produced and thus reflects ENPP1 activity.[4]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme Reaction: In a 384-well plate, add the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35), substrate (e.g., 10 µM ATP or cGAMP), and the test inhibitor.[4] Initiate the reaction by adding the ENPP1 enzyme.
-
Detection: Stop the enzymatic reaction and initiate detection by adding the Transcreener® AMP²/GMP² Detection Mix, which contains the antibody and tracer.
-
Incubation: Incubate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.[4]
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The FP signal is inversely proportional to ENPP1 activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Visualizing Key Pathways and Workflows
To better understand the mechanism of action and evaluation of ENPP1 inhibitors, the following diagrams illustrate the ENPP1 signaling pathway and a general experimental workflow.
Caption: The cGAS-STING pathway and the role of ENPP1 inhibition.
Caption: General workflow for evaluating ENPP1 inhibitor specificity.
References
Benchmarking Enpp-1-IN-20: A Comparative Guide to Preclinical ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical target in immuno-oncology. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 acts as a crucial negative regulator of innate immunity. Inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immune responses. This guide provides a comprehensive comparison of Enpp-1-IN-20 against other well-characterized preclinical ENPP1 inhibitors, supported by experimental data.
Dual Mechanism of ENPP1 Inhibition
ENPP1 inhibitors enhance anti-tumor immunity through a dual mechanism of action. Firstly, they block the hydrolysis of cGAMP, leading to its accumulation in the tumor microenvironment and subsequent activation of the STING pathway in immune cells. This triggers the production of type I interferons and other pro-inflammatory cytokines, fostering a robust anti-cancer immune response. Secondly, ENPP1 is involved in the conversion of ATP to the immunosuppressive molecule adenosine (B11128). By inhibiting ENPP1, these compounds also reduce adenosine levels, further contributing to a more favorable anti-tumor microenvironment.
Quantitative Comparison of ENPP1 Inhibitors
The following tables summarize the in vitro potency and preclinical in vivo efficacy of Enpp-1-IN-20 and other notable ENPP1 inhibitors.
| Inhibitor | Target | IC50 / Ki | Cell-Based Assay Performance | Reference(s) |
| Enpp-1-IN-20 | ENPP1 | IC50 = 0.09 nM | IC50 = 8.8 nM | [1] |
| ISM5939 | ENPP1 | IC50 = 0.63 nM (cGAMP hydrolysis) | Potent IFNβ induction in human and mouse cell lines. | [2][3] |
| MV-626 | ENPP1 | Potent and selective (specific values not publicly available) | Enhances STING activation by DNA-mediated cGAS activation or exogenous cGAMP. | [4][5][6] |
| SR-8314 | ENPP1 | Ki = 0.079 µM | Significant increase in IFNβ, ISG15, and CXCL10 gene expression in THP1 cells. | [7][8] |
| RBS2418 | ENPP1 | Ki = 0.14 nM (cGAMP hydrolysis), Ki = 0.13 nM (ATP hydrolysis) | Potent inhibition in human serum. | [9] |
| Enpp-1-IN-19 | ENPP1 | IC50 = 68 nM (cGAMP hydrolysis) | Enhances STING-mediated type I interferon responses. | [10] |
| Compound 4e | ENPP1 | IC50 = 0.188 µM | IC50 = 0.732 µM in MDA-MB-231 cells. | [11] |
| Inhibitor | Cancer Model | Monotherapy Efficacy (Tumor Growth Inhibition - TGI) | Combination Therapy | Combination Efficacy (TGI) | Reference(s) |
| ISM5939 | MC38 Syngeneic Mouse Model | 67% (single dose) | Anti-PD-L1 Antibody | Dose-dependent tumor regression; tumor-free animals observed. | [2] |
| MV-626 | Panc02-SIY Syngeneic Mouse Model | Tumor growth delay. | Radiation Therapy | Significantly increased overall survival; durable tumor cures. | [4] |
| SR-8314 | Syngeneic Murine Tumor Model | Anti-tumor activity observed. | Not specified. | Not specified. | [7] |
| RBS2418 | Hepa1-6 and GL261-luc Syngeneic Mouse Models | Significant reduction of tumor growth and prolongation of survival. | Not specified. | Not specified. | [9] |
| Enpp-1-IN-19 | CT26 Syngeneic Mouse Model | Inhibits tumor growth. | Anti-PD-L1 Antibody | Increased anti-PD-L1 responses. | [10] |
Signaling Pathways and Experimental Workflows
Caption: ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ENPP1 | Insilico Medicine [insilico.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 5. MV-626, a potent and selective inhibitor of ENPP1 enhances STING activation and augments T-cell mediated anti-tumor activity in vivo | Semantic Scholar [semanticscholar.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Enpp-1-IN-26's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the mechanism of action for novel ENPP1 inhibitors, using Enpp-1-IN-26 as a case study. As of late 2025, specific peer-reviewed quantitative data for a compound designated "this compound" is not publicly available. Therefore, this document outlines the established mechanism of ENPP1 inhibition, presents a comparison with well-characterized ENPP1 inhibitors, and details the essential experimental protocols required for a thorough independent assessment.
The Role of ENPP1 in the cGAS-STING Pathway
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that functions as a key negative regulator of the cGAS-STING innate immune pathway.[1][2] In the tumor microenvironment, cancer cells can release the second messenger cyclic GMP-AMP (cGAMP) in response to cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress and genomic instability.[2][3] This extracellular cGAMP can then be taken up by adjacent immune cells, such as dendritic cells, to activate the STING (Stimulator of Interferon Genes) protein.[2] STING activation initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately promoting a robust anti-tumor immune response.[1][4]
ENPP1's primary role in this context is to hydrolyze and degrade extracellular cGAMP, thus preventing it from activating the STING pathway in immune cells.[4][5] By inhibiting ENPP1, small molecule drugs can increase the half-life of extracellular cGAMP, leading to enhanced STING activation and a more potent anti-tumor immune response.[2][6] This makes ENPP1 an attractive therapeutic target in immuno-oncology.[7]
Performance Comparison of ENPP1 Inhibitors
A crucial step in verifying the mechanism of this compound is to compare its potency and cellular activity against other known ENPP1 inhibitors. The following table summarizes publicly available data for several alternative compounds. This data serves as a benchmark for the expected performance of a potent and selective ENPP1 inhibitor.
| Inhibitor | Target | IC50 / Ki | Cell-Based Assay Performance | In Vivo Efficacy |
| This compound | ENPP1 | Data not publicly available | Data not publicly available | Data not publicly available |
| Enpp-1-IN-19 | ENPP1 | IC50 = 68 nM (cGAMP hydrolysis)[8] | Enhances STING-mediated type I interferon responses[8] | Inhibits tumor growth in CT26 syngeneic models[8] |
| Enpp-1-IN-20 | ENPP1 | IC50 = 0.09 nM[8] | IC50 = 8.8 nM[8] | Information not publicly available |
| STF-1084 | ENPP1 | Well-characterized, potent, and selective inhibitor[1] | Enhances cGAMP-mediated STING activation[1] | Information not publicly available |
| MV-626 | ENPP1 | Potent and selective inhibitor[4] | Prevents hydrolysis of cGAMP and increases STING activation[4] | Information not publicly available |
| Compound 7c | ENPP1 | Ki = 58 nM[4] | Information not publicly available | Information not publicly available |
| SR-8314 | ENPP1 | Ki = 79 nM[4] | Promotes STING activation[4] | Shows anti-tumor activity[4] |
Experimental Protocols for Independent Verification
To independently validate the mechanism of this compound, a series of biochemical and cell-based assays are required. The following are detailed methodologies adapted from established studies on other ENPP1 inhibitors.[8][9]
In Vitro ENPP1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ENPP1, typically by quantifying the hydrolysis of a substrate like cGAMP.
Objective: To determine the IC50 value of this compound against recombinant ENPP1.
Materials:
-
Recombinant human ENPP1
-
2'3'-cGAMP (substrate)
-
Test inhibitor (this compound) and control inhibitors
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4, containing Zn²⁺ and Ca²⁺)
-
Detection reagent to quantify product (e.g., AMP)
-
96-well microplates
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant ENPP1 to each well of the microplate.
-
Add the diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (2'3'-cGAMP) to each well. The final concentration should be at or near the Michaelis constant (Km) for competitive inhibitors.[10]
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction and measure the product formation using the appropriate detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STING Activation Assay
This assay determines the ability of an ENPP1 inhibitor to enhance the activation of the cGAS-STING pathway in a cellular context.
Objective: To assess the ability of this compound to enhance cGAMP-mediated STING activation.
Principle: As ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing cGAMP, its inhibition should lead to increased levels of extracellular cGAMP, which can then activate the STING pathway in reporter cells.[9]
Materials:
-
High ENPP1-expressing cells (e.g., specific cancer cell lines)
-
Reporter cells (e.g., THP1-Dual™ cells containing an IRF-inducible luciferase reporter)[2]
-
Cell culture media and supplements
-
2'3'-cGAMP
-
Test inhibitor (this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the high ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor and a fixed, sub-optimal concentration of exogenous 2'3'-cGAMP.
-
Incubate for a suitable period (e.g., 24 hours) to allow the cells to condition the media.
-
Carefully transfer the conditioned media from the ENPP1-expressing cells to a new plate containing the seeded THP-1 Dual™ reporter cells.
-
Incubate the reporter cells for a further period (e.g., 18-24 hours).
-
Measure the luciferase activity in the reporter cells using a luminometer. Increased luciferase signal indicates enhanced STING pathway activation.
-
Plot the luciferase signal against the inhibitor concentration to determine the EC50 value.
In Vivo Antitumor Efficacy Study
This experiment evaluates the therapeutic efficacy of the ENPP1 inhibitor in a relevant animal model of cancer.
Objective: To determine the effect of this compound on tumor growth in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c)
-
Mouse tumor cell line (e.g., CT26 colon carcinoma)
-
Test inhibitor (this compound) formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells (e.g., CT26) into the flank of the mice.[8]
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the ENPP1 inhibitor to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.[8]
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Continue treatment and monitoring until a predetermined endpoint (e.g., tumor volume limit).
-
Compare the tumor growth curves between the treated and control groups to determine the antitumor efficacy.
By systematically applying these experimental protocols and comparing the resulting data with established benchmarks, researchers can independently verify the mechanism of action, potency, and potential therapeutic efficacy of this compound or any other novel ENPP1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Enpp-1-IN-26
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for the ENPP1 inhibitor, Enpp-1-IN-26. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling potent small molecule inhibitors and information available for structurally related compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during all stages of handling this compound. The required equipment varies depending on the specific activity being performed.
| Activity | Required PPE | Notes |
| Receiving and Unpacking | • Chemical-resistant gloves (e.g., nitrile) • Safety glasses with side shields | Inspect container for any signs of damage or leakage upon receipt. |
| Weighing and Aliquoting (Solid Form) | • Double chemical-resistant gloves • Impervious disposable gown • Safety glasses with side shields or goggles • NIOSH-approved respirator (e.g., N95 or higher) | To be performed in a certified chemical fume hood or a containment ventilated enclosure to minimize inhalation of fine particles. |
| Solution Preparation and Handling | • Chemical-resistant gloves • Impervious disposable gown • Safety glasses with side shields or goggles | Handle solutions in a well-ventilated area, preferably within a chemical fume hood. |
| Spill Cleanup | • Double chemical-resistant gloves • Impervious disposable gown • Safety goggles or face shield • NIOSH-approved respirator • Chemical-resistant boot covers | A spill kit with appropriate absorbent materials must be readily available in the laboratory. |
| Waste Disposal | • Chemical-resistant gloves • Impervious disposable gown • Safety glasses with side shields or goggles | Follow all institutional, local, state, and federal regulations for hazardous waste disposal. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure risk and ensuring the quality of the compound.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the packaging for any damage. If the container is compromised, do not open it and contact your institution's Environmental Health and Safety (EHS) office.
-
Storage of Solid Compound: Store the solid this compound in a cool, dry, and dark place in a tightly sealed container as recommended by the supplier.
-
Storage of Solutions: For solutions, typically in solvents like DMSO, store in a tightly sealed container and protect from moisture to prevent degradation. Follow supplier recommendations for storage temperature (e.g., -20°C or -80°C).
Weighing and Solution Preparation
-
Engineering Controls: Always handle solid this compound in a certified chemical fume hood or a containment ventilated enclosure.
-
Aliquotting: To avoid repeated freeze-thaw cycles of the stock solution, it is recommended to prepare single-use aliquots.
-
Dissolution: Use the appropriate solvent as indicated by the supplier's datasheet. Ensure the compound is fully dissolved before use in experiments.
Experimental Use
-
Containment: All procedures involving this compound should be conducted in a manner that minimizes the creation of aerosols.
-
Labeling: Clearly label all tubes and vials containing this compound with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, weighing papers, and unused compound, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a chemically compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS office.
Container Management
-
Labeling: The hazardous waste label must include the full chemical name ("this compound"), the solvent (if applicable), the concentration or estimated amount, the date of first addition, the principal investigator's name, and the lab location. The words "Hazardous Waste" must be clearly visible.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Keep containers securely closed except when adding waste. Use secondary containment to prevent the spread of potential spills.
Final Disposal
-
Arrangement: Arrange for the disposal of hazardous waste through your institution's EHS office. Follow all applicable local, state, and federal regulations.
-
Decontamination: Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent.
ENPP1 Signaling Pathway
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi). It also plays a crucial role as a negative regulator of the cGAS-STING innate immune pathway by hydrolyzing the second messenger cGAMP.
Caption: ENPP1's dual role in ATP hydrolysis and negative regulation of the cGAS-STING pathway.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult with your institution's EHS office for specific guidance and protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
